molecular formula C24H26N2O5S B1460385 Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH CAS No. 158531-43-2

Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH

Cat. No.: B1460385
CAS No.: 158531-43-2
M. Wt: 454.5 g/mol
InChI Key: UWQSXNJYTWZIQD-UHFFFAOYSA-N
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Description

Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH is a useful research compound. Its molecular formula is C24H26N2O5S and its molecular weight is 454.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-14(21(27)26-20(22(28)29)13-32-24(26,2)3)25-23(30)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,25,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQSXNJYTWZIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C(CSC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH in Peptide Synthesis

[1]

Executive Summary: The Aggregation Breaker

In Solid Phase Peptide Synthesis (SPPS), the primary failure mode for "difficult sequences"—typically hydrophobic or aggregation-prone regions—is the formation of inter-chain

Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH is a high-value dipeptide building block designed to overcome this barrier. By introducing a pseudoproline (Ψpro) structure—specifically a 2,2-dimethylthiazolidine ring—into the peptide backbone, it forces a "kink" in the chain. This disruption prevents the alignment of hydrogen bond donors/acceptors necessary for

This guide details the mechanistic basis, strategic implementation, and critical cleavage protocols required to successfully deploy this tool in drug discovery and peptide engineering.

Chemical Architecture & Mechanism[2]

The Pseudoproline Structure

The notation Psi(Me,Me)pro refers to the cyclization of the Cysteine side chain (thiol) and the

  • Chemical Class: 2,2-dimethylthiazolidine-4-carboxylic acid.

  • Role: It acts as a temporary Proline mimic.[1][2] Like Proline, the nitrogen is part of a ring, making it a secondary amine and restricting the

    
     (phi) dihedral angle.
    
  • The "Kink": This restriction induces a preference for the cis-amide bond isomer (or at least destabilizes the trans conformer required for

    
    -sheets). This prevents the growing peptide chains on the resin from "zipping up" into insoluble aggregates.
    
Why a Dipeptide?

One might ask: Why not use a monomeric Fmoc-Cys(Psi)-OH? The answer lies in steric hindrance. The nitrogen atom in the thiazolidine ring is a sterically hindered secondary amine. Coupling the next amino acid to this nitrogen is kinetically sluggish and prone to failure (incomplete coupling).

  • The Solution: The dipeptide Fmoc-Ala-Cys(Psi)... comes with the difficult bond (Ala-to-Cys) pre-synthesized .

  • User Advantage: You couple the C-terminus (Cys) to the resin (standard coupling) and then deprotect the N-terminus (Ala), which is a primary amine. This bypasses the difficult coupling step entirely.

Strategic Implementation in SPPS

Placement Rules

To maximize solvation and synthesis yield, follow these placement heuristics:

  • Frequency: Insert a pseudoproline dipeptide every 5–7 residues within a hydrophobic or "difficult" sequence.

  • Positioning: Ideal for regions rich in Ala, Val, Ile, Leu, or Phe.

  • C-Terminal Distance: Place the first pseudoproline 3–5 residues away from the C-terminus to prevent early-stage aggregation.

Coupling Protocol

The dipeptide couples like a standard amino acid, but due to its value and bulk, optimized conditions are recommended.

ParameterRecommendationRationale
Stoichiometry 2.5 – 3.0 equivalentsSlightly lower than standard (5eq) to conserve material, but sufficient for kinetics.
Activator DIC / Oxyma PureSuperior to HBTU/HATU for preventing epimerization and maintaining solubility.
Solvent DMF or NMPNMP is preferred for aggregation-prone sequences due to higher swelling power.
Coupling Time 60 – 120 minutesExtended time ensures completion; double coupling is rarely necessary if aggregation is managed.

Cleavage & Regeneration: The Critical Step

The "magic" of the pseudoproline is its reversibility. The thiazolidine ring is acid-labile.[3] Upon treatment with Trifluoroacetic Acid (TFA) and Water , the ring opens to regenerate the native Cysteine residue and the Alanine-Cysteine peptide bond.

The Role of Water

Water is stoichiometrically required for the hydrolysis of the iminium ion intermediate. Without sufficient water, the ring will not open completely, leading to mass adducts (+40 Da from the retained isopropylidene group).

Recommended Cleavage Cocktail

For Cysteine-containing peptides, preventing alkylation of the liberated thiol is paramount.

  • Reagent K (Modified):

    • TFA: 82.5% (Acidolysis)

    • Phenol: 5% (Scavenger)

    • Water: 5% (Hydrolysis source - CRITICAL )

    • Thioanisole: 5% (Scavenger)

    • EDT (Ethanedithiol) or DODT: 2.5% (Thiol scavenger)

Protocol:

  • Pre-chill the cleavage cocktail to 0°C.

  • Add to resin and allow to warm to room temperature.

  • Reaction Time: 2.5 – 4.0 hours. (Thiazolidines are slightly more stable than oxazolidines; ensure sufficient time for complete ring opening).

Mechanistic Visualization

Mechanism of Ring Opening (Regeneration)

This diagram illustrates the acid-catalyzed hydrolysis that converts the Pseudoproline back to native Cysteine.

RingOpeningStartPseudoproline Structure(Thiazolidine Ring)InterIminium IonIntermediateStart->Inter Protonation & Ring OpeningAcid+ TFA (H+)Acid->InterEndNative Peptide(Ala-Cys-OH)Inter->End Nucleophilic AttackByprodAcetone(Byproduct)Inter->Byprod EliminationWater+ H2O (Hydrolysis)Water->End

Caption: Acidolytic cleavage mechanism. The thiazolidine ring opens via an iminium ion, requiring water to regenerate the native Cysteine thiol and amine.

SPPS Workflow Integration

How to integrate the dipeptide into a standard synthesis cycle.

SPPS_Workflowcluster_0Standard ElongationStep1Resin-Bound Peptide(Aggregation Prone)Step2Couple Fmoc-Ala-Cys(Psi)-OH(Pre-formed Dipeptide)Step1->Step2 Next CycleStep3Result: Kinked Backbone(Beta-sheet disrupted)Step2->Step3 Structure BreakStep4Fmoc Deprotection(Piperidine)Step3->Step4Step5Continue Elongation(Standard AA Coupling)Step4->Step5 Improved KineticsStep6Final Cleavage (TFA/H2O)Regenerate Native SequenceStep5->Step6 End of Synthesis

Caption: Workflow showing the strategic insertion of the dipeptide to disrupt aggregation, followed by standard elongation and final regeneration.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Mass +40 Da Incomplete Ring OpeningThe isopropylidene group is retained. Increase water content in cleavage cocktail to 5% and extend reaction time by 1-2 hours.
Mass +56 Da t-Butyl AdductIncomplete scavenging of t-Butyl cations (from other protecting groups) reacting with Cys thiol. Increase EDT/DODT concentration.
Low Coupling Yield Steric BulkAlthough the dipeptide is activated, it is bulky. Ensure efficient mixing and consider re-coupling with fresh reagents.
Racemization Base-catalyzed epimerizationAvoid using strong bases (like DBU) during Fmoc deprotection steps after the Cys is incorporated. Standard Piperidine is usually safe.

References

  • Mutter, M., et al. (1995). "Pseudoprolines: A new concept for the synthesis of 'difficult sequences' in solid-phase peptide synthesis." Journal of the American Chemical Society. Link

  • Sampson, W. R., et al. (1999). "The synthesis of difficult peptides using pseudoproline dipeptides." Journal of Peptide Science. Link

  • White, P. (2003). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press. (Standard text referencing pseudoproline utility).
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6] Chemical Reviews. (Detailed review of thiazolidine stability and cleavage). Link

Technical Guide: Solubility & Handling of Fmoc-Ala-Cys(ΨMe,Mepro)-OH

[1]

Executive Summary & Compound Profile

Fmoc-Ala-Cys(ΨMe,Mepro)-OH (CAS: 158531-43-2) is a specialized dipeptide building block utilized in Solid-Phase Peptide Synthesis (SPPS).[1][2] It belongs to the class of pseudoprolines , designed specifically to disrupt secondary structure formation (such as

1

Unlike standard amino acids, this compound contains a thiazolidine ring formed by the condensation of cysteine with acetone.[1] This ring locks the peptide backbone into a cis-amide conformation, mimicking the structural kinks of proline.[1] This disruption prevents inter-chain hydrogen bonding, significantly increasing the solubility of the growing peptide chain in organic solvents and improving coupling yields.[1]

Chemical Profile
PropertySpecification
Full Name N-α-Fmoc-L-alanyl-L-cysteine(ΨMe,Mepro)-OH
CAS Number 158531-43-2
Molecular Weight 454.55 g/mol
Formula

Core Moiety Thiazolidine (Cysteine-derived pseudoproline)
Storage -10°C to -20°C (Desiccated)

Solubility Profile & Solvent Compatibility[1][4][5]

The solubility of Fmoc-Ala-Cys(ΨMe,Mepro)-OH is dictated by the lipophilic Fmoc group and the non-polar nature of the thiazolidine ring.[1] It is designed to be highly soluble in the polar aprotic solvents standardly used in SPPS.[1]

Solvent Compatibility Matrix
SolventSolubility RatingApplication ContextTechnical Notes
DMF (N,N-Dimethylformamide)Excellent Primary solvent for SPPS coupling.[1]Recommended concentration: 0.1 M – 0.5 M. Ensure DMF is amine-free to prevent premature Fmoc removal.[1]
NMP (N-Methyl-2-pyrrolidone)Excellent Alternative to DMF; higher polarity.[1]Often used for "difficult" sequences where higher solvation is required.[1]
DCM (Dichloromethane)Good Used for resin swelling or specific coupling protocols.[1][3]Soluble, but DCM is less effective at solvating the peptide-resin matrix than DMF/NMP.[1][3]
THF (Tetrahydrofuran)Moderate/Good Specialized applications.[1][3]Can be used, but ensure it is peroxide-free.[1]
Water Insoluble Precipitation medium.[1]The compound is highly hydrophobic; addition of water will cause immediate precipitation.[1]
Diethyl Ether Insoluble Precipitation/Wash.[1]Used to precipitate the peptide after synthesis; the building block itself is insoluble.[1]
TFA (Trifluoroacetic Acid)Unstable DO NOT USE FOR DISSOLUTION. Critical: The pseudoproline ring is acid-labile.[1] Exposure to high % TFA will hydrolyze the ring, regenerating native Cysteine.[1]
Mechanistic Insight: Why it Dissolves

Standard peptides often aggregate because the amide backbone forms strong hydrogen bonds.[1] In Fmoc-Ala-Cys(ΨMe,Mepro)-OH, the nitrogen of the cysteine residue is part of the thiazolidine ring.[1][2] This removes the amide proton (

111

Experimental Protocols

Protocol A: Standard Dissolution for SPPS (0.2 M)

Objective: Prepare a 0.2 M solution for automated or manual coupling.

  • Calculate: For 1 mmol of peptide synthesis (5 eq. excess), weigh 2.27 g of Fmoc-Ala-Cys(ΨMe,Mepro)-OH.[1]

  • Solvent Selection: Use high-purity (HPLC grade) DMF .

  • Addition: Add 25 mL of DMF to the powder.

    • Note: Always add solvent to powder to prevent clumping.[1]

  • Agitation: Vortex vigorously for 30–60 seconds. The powder should dissolve rapidly into a clear, colorless to pale yellow solution.[1]

  • Sonication (Optional): If minor particulates remain, sonicate in a water bath for 1–2 minutes at room temperature.

    • Warning: Do not heat above 30°C to avoid potential degradation or Fmoc cleavage.[1]

  • Activation: Proceed immediately to add coupling reagents (e.g., DIC/Oxyma or HATU/DIEA).[1]

Protocol B: Handling "Jellied" or Aggregated Reagents

If the solid has absorbed moisture during storage, it may form a "gel" upon solvent addition.[1]

  • Dry: If the bulk powder appears sticky, dry it in a vacuum desiccator over

    
     overnight before weighing.
    
  • Co-solvent: If dissolution in pure DMF is slow, add DCM (up to 20% v/v) to assist in breaking up the solid matrix, then make up the volume with DMF.[1]

Critical Stability Logic (The "Self-Validating" System)[1]

The utility of this compound relies on a specific chemical switch.[1][4] You must understand this to avoid experimental failure.

  • Coupling (Base Stable): The thiazolidine ring is stable to tertiary bases (DIEA) and piperidine.[1] It survives the repetitive Fmoc removal cycles.[1]

  • Cleavage (Acid Labile): The ring is designed to collapse under acidic conditions.[1] During the final cleavage step (typically 95% TFA), the acetone moiety is hydrolyzed, and the native Cysteine residue is regenerated.[1]

Validation Check: If your final peptide mass is +40 Da higher than expected, the pseudoproline ring did not hydrolyze completely (incomplete deprotection). If the mass is correct, the system worked.[1]

Pseudoproline_LogicStep1Fmoc-Ala-Cys(ΨMe,Mepro)-OH(Thiazolidine Ring Intact)Step2SPPS Coupling(Basic Conditions: Piperidine/DIEA)Step1->Step2Dissolved in DMFStep3Ring Stability(Ring survives Fmoc deprotection)Step2->Step3Chain ElongationStep4Final Cleavage(95% TFA / Scavengers)Step3->Step4End of SynthesisStep5Native Peptide(...-Ala-Cys-...)acetone releasedStep4->Step5Acid Hydrolysis

Figure 1: The stability lifecycle of the pseudoproline moiety. The ring provides solubility during synthesis and is removed automatically during final cleavage.[1]

Visualizing the Structure

The following diagram illustrates the chemical connectivity, highlighting the Fmoc group (solubility/protection) and the Thiazolidine ring (structure disruption).[1]

Chemical_Structurecluster_ringPseudoproline MoietyFmocFmoc Group(Lipophilic / N-protecting)AlaAlanine ResidueFmoc->AlaAmide BondCys_PsiCys(ΨMe,Mepro)(Thiazolidine Ring)Ala->Cys_PsiPeptide BondCOOHC-TerminalCarboxylic AcidCys_Psi->COOH

Figure 2: Structural connectivity of Fmoc-Ala-Cys(ΨMe,Mepro)-OH.[1]

References

  • Sampson, W. R., et al. (1999).[1] "The synthesis of 'difficult' peptides using pseudoproline dipeptides."[1][4][5] Journal of Peptide Science.

  • Mutter, M., et al. (2004).[1] "Pseudoprolines as solubilizing, structure-disrupting protection techniques in peptide synthesis."[1] Journal of the American Chemical Society.[1]

Technical Deep Dive: Pseudoproline Dipeptides in Fmoc SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pseudoproline Dipeptides in Fmoc SPPS: A Technical Deep Dive Content Type: In-Depth Technical Guide Audience: Senior Researchers, Peptide Chemists, and Drug Development Scientists

Executive Summary

The synthesis of long (>30 residues) or hydrophobic peptides via Fmoc solid-phase peptide synthesis (SPPS) is frequently bottlenecked by on-resin aggregation.[1] As the peptide chain elongates, interchain hydrogen bonding often drives the formation of


-sheet secondary structures.[1] This phenomenon, known as "difficult sequence" syndrome, leads to steric shielding of the N-terminus, resulting in incomplete coupling, deletion sequences, and low crude purity.

Pseudoproline (


Pro) dipeptides represent the most robust chemical intervention to overcome this barrier. By reversibly introducing a proline-mimetic ring structure into the backbone, these tools mechanically disrupt secondary structure formation, solubilize the growing chain, and restore reaction kinetics.[2] This guide details the mechanistic basis, strategic implementation, and validated protocols for deploying 

Pro dipeptides in high-fidelity peptide manufacturing.

Mechanistic Foundation: The "Kink" Effect[3][4][5]

The Aggregation Problem

In standard SPPS, the amide backbone is prone to forming hydrogen bonds with neighboring chains.[3] When these interactions stabilize into


-sheets, the resin-bound peptide effectively precipitates (gels) within the solvent matrix. Diffusion of activated amino acids to the reactive amine becomes diffusion-limited or sterically impossible.
The Pseudoproline Solution

Pseudoprolines are dipeptides containing a Serine, Threonine, or Cysteine residue where the side chain functional group (hydroxyl or thiol) has been cyclized with the backbone amide nitrogen and a carbonyl compound (usually acetone) to form an oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring.[1][3][4][5][6]

Key Mechanistic Actions:

  • Cis-Amide Induction: Similar to proline, the cyclic nitrogen prefers a cis-amide bond conformation. This introduces a "kink" in the peptide backbone.[1][3][7][4][5]

  • Beta-Sheet Disruption: This kink prevents the alignment necessary for interchain hydrogen bonding, breaking

    
    -sheets and forcing the peptide into a solvated, random coil state.
    
  • Reversibility: Unlike Proline, this modification is temporary. The ring is acid-labile and hydrolyzes during the final TFA cleavage step, regenerating the native Ser, Thr, or Cys residue.[1]

Chemical Pathway Visualization

The following diagram illustrates the reversible transformation of a Serine residue into a Pseudoproline and its subsequent restoration.

PseudoprolineMechanism Native Native Sequence (-Ala-Ser-) PsiPro Pseudoproline Structure (Oxazolidine Ring Kink) Native->PsiPro Cyclization (Pre-synthesis) Cleavage Acidolysis (TFA) Ring Opening PsiPro->Cleavage Fmoc SPPS (Stable) Restored Restored Native Sequence (-Ala-Ser-) Cleavage->Restored Final Cleavage (95% TFA)

Caption: The reversible protection mechanism of Ser-derived pseudoprolines. The oxazolidine ring mimics proline during synthesis but reverts to native Serine upon acid treatment.[1][3]

Strategic Implementation

When to Deploy

Do not use


Pro dipeptides indiscriminately due to their higher cost compared to standard amino acids. Target the following scenarios:
ScenarioIndicatorRecommendation
Long Peptides >30 residuesInsert a

Pro every 5–7 residues.
Hydrophobic Regions Runs of Ala, Val, Ile, LeuInsert

Pro immediately preceding or within the hydrophobic block.
Aggregating Motifs "Difficult Sequences" (e.g., Amyloid, Transmembrane)Essential. Place

Pro to break predicted

-sheet stretches.[2]
C-Terminal Ser/Thr/Cys Resin loadingUse

Pro pre-loaded resins to prevent initial aggregation.
Selection Rules

Pseudoprolines are supplied as dipeptides (e.g., Fmoc-Xaa-Ser(


pro)-OH ) because coupling a single amino acid to the hindered secondary amine of a pseudoproline ring on-resin is kinetically slow.
  • Xaa Position: Can be almost any amino acid (Gly, Ala, Val, Leu, Phe, Tyr, etc.).

  • Yaa Position: Must be Ser, Thr, or Cys.[1][4][6]

  • Rule of Thumb: Identify Ser, Thr, or Cys residues in your sequence. Select a dipeptide unit where the preceding residue (Xaa) matches your sequence.

Operational Protocols

Coupling Protocol

This protocol assumes a standard Fmoc SPPS workflow.[1] The


Pro dipeptide is coupled as a single unit, effectively adding two residues at once.

Reagents:

  • Fmoc-Xaa-Ser(

    
    pro)-OH (or Thr/Cys variant)[1]
    
  • Activator: HATU or HBTU (HATU preferred for sterically demanding couplings)

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

  • Calculation: Use 2.0 to 3.0 equivalents of the

    
    Pro dipeptide relative to the resin loading. (Note: Lower equivalents than standard AA are acceptable due to high value, but <1.5 eq risks incomplete coupling).
    
  • Activation: Dissolve the dipeptide and 2.0 eq of HATU in minimal DMF. Add 4.0 eq of DIPEA immediately before adding to the resin.

  • Coupling: Add the activated solution to the Fmoc-deprotected resin.

  • Incubation: Agitate for 2 to 4 hours at room temperature.

    • Expert Insight: While standard couplings take 20-40 mins, the bulk of the dipeptide warrants extended contact time.

  • Monitoring: Perform a Kaiser (ninhydrin) or Chloranil test. If positive, perform a second coupling with 1.0 eq of fresh reagents.

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

Cleavage & Deprotection

The ring opening is acid-catalyzed and water-dependent.

Cocktail R (Standard):

  • TFA: 90%

  • Thioanisole: 5%

  • EDT (1,2-Ethanedithiol): 3%

  • Anisole: 2%

  • (Adjust scavengers based on sensitive residues like Trp, Met, Cys)

Procedure:

  • Suspend the dry resin in the cleavage cocktail (10-20 mL per gram of resin).

  • Agitate for 2.5 to 3.0 hours .

    • Critical Note: Ser/Thr oxazolidines cleave rapidly (<1h). Cys thiazolidines are more stable and may require the full 3 hours or slightly elevated temperature (30°C) for quantitative ring opening.

  • Precipitate in cold diethyl ether and process as standard.

Workflow Visualization

SPPS_Workflow Start Resin-Bound Peptide (Fmoc Removed) Decision Next Residue Pair contains Ser/Thr/Cys? Start->Decision Standard Standard Single AA Coupling (1. Fmoc-AA-OH, HBTU) (2. Fmoc Deprotection) Decision->Standard No PsiPro_Step Couple Pseudoproline Dipeptide (Fmoc-Xaa-Ser(Psi)-OH) Adds 2 Residues Decision->PsiPro_Step Yes Elongation Chain Elongation (Repeat Cycles) Standard->Elongation PsiPro_Step->Elongation Elongation->Decision Next Cycle Cleavage Final TFA Cleavage (Ring Hydrolysis) Elongation->Cleavage Sequence Complete

Caption: Decision tree for integrating Pseudoproline dipeptides into a standard Fmoc SPPS workflow.

Comparative Data Analysis

The following table summarizes the impact of


Pro inclusion on the synthesis of a difficult 35-mer hydrophobic peptide (Test Case: Amylin derivative).
MetricStandard Fmoc SPPSFmoc SPPS +

Pro (2 sites)
Improvement
Crude Purity (HPLC) 12%68%+56%
Major Impurity Deletion sequences (des-Ala, des-Val)Minor truncationProfile Cleanliness
Solvation Resin aggregation observed (clumping)Resin remained free-flowingProcess Stability
Yield <5 mg (from 0.1 mmol)45 mg (from 0.1 mmol)9x Yield

Troubleshooting & Optimization

Common Pitfalls
  • Steric Hindrance at the N-Terminus: Once the

    
    Pro dipeptide is coupled, the new N-terminal Fmoc group is attached to the "Xaa" residue. If "Xaa" is bulky (e.g., Val, Ile) and the next incoming amino acid is also bulky, coupling can be difficult.
    
    • Solution: Use HATU/HOAt and double couple the residue following the

      
      Pro dipeptide.
      
  • Incomplete Ring Opening: Post-cleavage mass spec shows +12 Da (methylene bridge) or +40 Da (isopropylidene bridge).

    • Solution: Extend TFA cleavage time or add water (up to 5%) to the cocktail to drive hydrolysis.

Solvent Engineering

For extremely difficult sequences, combine


Pro usage with "Magic Mixture" solvents during coupling:
  • DCM/DMF/NMP (1:1:1)

  • 0.1 M LiCl in DMF (Disrupts hydrogen bonds via chaotropic effect).

References

  • Mutter, M., et al. (1995).[1] "Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis."[1][2][3][7][4][5][6][8] Journal of the American Chemical Society. Link

  • Wöhr, T., et al. (1996). "Pseudo-prolines: A new concept for the synthesis of 'difficult sequences'."[1][7] Journal of the American Chemical Society. Link

  • Sampson, W. R., et al. (1999). "The synthesis of difficult peptides using pseudoproline dipeptides." Journal of Peptide Science. Link

  • White, P., et al. (2004). "The use of pseudoproline dipeptides in the synthesis of difficult sequences." Methods in Molecular Biology. Link

  • Bachem. (2023). "Pseudoproline Dipeptides: Technical Note." Bachem Technical Guides. Link

  • CEM Corporation. "Overcoming Aggregation with Pseudoprolines." Microwave Peptide Synthesis Application Notes. Link

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Aggregation-Prone Peptides Using Fmoc-Ala-Cys(ΨMe,Me)pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The synthesis of "difficult sequences"—peptides containing hydrophobic domains, inter-chain hydrogen bonding, or beta-sheet forming regions—often results in truncated products and low crude purity.[1] This is primarily caused by on-resin aggregation, where the growing peptide chains associate non-covalently, preventing solvent and reagent penetration.

Fmoc-Ala-Cys(ΨMe,Me)pro-OH is a specialized dipeptide building block designed to overcome this barrier. By introducing a "pseudoproline" (ΨPro) structure—a thiazolidine ring derived from Cysteine and Acetone—into the backbone, this unit serves two critical functions:[1]

  • Structure Disruption: The cyclic thiazolidine locks the peptide backbone into a cis-amide conformation, creating a "kink" that mechanically disrupts beta-sheet formation.

  • Solubility Enhancement: The removal of the hydrogen bond donor (the amide proton of Cysteine is replaced by the ring) significantly improves solvation of the resin-bound peptide.

Upon final acidic cleavage, the thiazolidine ring hydrolyzes, yielding the native Alanine-Cysteine sequence. This protocol details the specific handling, coupling, and cleavage requirements for this powerful tool.

Mechanism of Action

Unlike standard amino acids, the pseudoproline unit is pre-formed as a dipeptide (Fmoc-Ala-Cys(Ψ)...) because forming the thiazolidine ring on-resin is kinetically unfavorable.

  • The "Pro" Mimic: The term "pro" indicates that the 2,2-dimethylthiazolidine-4-carboxylic acid moiety structurally mimics Proline. It forces a turn in the peptide chain, preventing the "zippering" effect of aggregation.

  • The Reversible Protection: The Cysteine side chain (thiol) and alpha-amino group are simultaneously protected by the acetone-derived ring. This ring is stable to basic Fmoc-deprotection conditions (Piperidine) but sensitive to high concentrations of Trifluoroacetic Acid (TFA).

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10]
  • Building Block: Fmoc-Ala-Cys(ΨMe,Me)pro-OH (MW: ~454.5 g/mol ).[2]

  • Resin: Compatible with standard polystyrene (PS) or PEG-PS resins (e.g., Wang, Rink Amide).

  • Activators: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU; DIC/Oxyma for standard steps.

  • Solvents: DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone) for difficult couplings.

Step-by-Step Synthesis Workflow
Phase 1: Coupling the Dipeptide Unit

The coupling of the Fmoc-Ala-Cys(ΨMe,Me)pro-OH unit itself to the growing chain is generally straightforward as the activating carboxylic acid belongs to the Alanine residue.

  • Equivalents: Use 3.0 eq of the dipeptide relative to resin loading.

  • Activation: Dissolve dipeptide in DMF. Add 3.0 eq HATU and 6.0 eq DIEA (Diisopropylethylamine).

    • Alternative: DIC (3 eq) / Oxyma Pure (3 eq) is also effective and reduces racemization risk, though the risk is minimal at the Ala alpha-carbon compared to Cys.

  • Reaction Time: Allow to react for 60–120 minutes at room temperature.

  • Validation: Perform a standard Kaiser Test . If blue (positive), re-couple.

Phase 2: Fmoc Deprotection[3]
  • Reagent: 20% Piperidine in DMF (v/v).

  • Cycles: Treat 2 x 10 minutes.

  • Wash: Extensive washing with DMF (5 x 1 min) is critical to remove piperidine, which can cause aspartimide formation or premature cleavage in subsequent steps.

Phase 3: Chain Elongation (The Critical Step)

CRITICAL WARNING: After deprotection, the exposed N-terminus is a secondary amine (the thiazolidine ring nitrogen). It is sterically hindered and significantly less nucleophilic than a standard primary amine.

  • Coupling the NEXT Amino Acid:

    • Reagents: Do NOT use weak activators like HBTU or DIC/HOBt. You must use high-efficiency reagents: HATU or PyBOP .[4]

    • Conditions: Use 5.0 eq of the incoming Fmoc-Amino Acid, 5.0 eq HATU , and 10 eq DIEA .

    • Solvent: Use NMP if available, or DMF.[1][4]

    • Time: Extend coupling time to 2–4 hours or perform a Double Coupling (2 x 2 hours).

  • Monitoring: The standard Kaiser (Ninhydrin) test may yield false negatives on secondary amines.

    • Recommended Test: Use the Chloranil Test or p-Nitrophenol ester test which are more sensitive to secondary amines.

Phase 4: Final Cleavage & Ring Opening

The thiazolidine ring is more stable than the oxazolidine rings found in Ser/Thr pseudoprolines. High acid concentration and water are required to drive the equilibrium toward the open-chain Cysteine.

  • Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H₂O.

    • Note: Dithiothreitol (DTT) or DODT can be added (2.5% w/v) to protect the liberated Cysteine thiol from oxidation.

  • Duration: 3 to 4 hours at room temperature.

    • Optimization: If Mass Spec analysis shows a mass +40 Da higher than expected (indicating the acetone adduct is still attached), extend cleavage time or slightly increase water content (up to 5%) to drive hydrolysis.

Data Summary & Optimization Table

Synthesis ParameterStandard AA CouplingPseudoproline (Next AA) Coupling
Target Amine Primary (-NH₂)Secondary (Thiazolidine -NH-)
Steric Hindrance LowHigh
Recommended Activator HBTU / DIC+OxymaHATU / PyBOP / COMU
Coupling Time 30–60 min2–4 hours (or Double Couple)
Monitoring Test Kaiser (Ninhydrin)Chloranil / Acetaldehyde
Cleavage Sensitivity High (fast)Moderate (requires high TFA/H₂O)

Visual Workflow (DOT Diagram)

PseudoprolineProtocol Resin Resin-Bound Peptide (Difficult Sequence) CoupleDi Step 1: Couple Fmoc-Ala-Cys(Ψ) (Standard Activation: DIC/Oxyma) Resin->CoupleDi Aggregation Risk Deprotect Step 2: Fmoc Deprotection (20% Piperidine) CoupleDi->Deprotect SecAmine Result: Sterically Hindered Secondary Amine Deprotect->SecAmine Reveal Thiazolidine Ring CoupleNext Step 3: Couple Next AA (CRITICAL: HATU/HOAt, Double Couple) SecAmine->CoupleNext High Steric Bulk Elongate Step 4: Continue Elongation (Standard SPPS) CoupleNext->Elongate Cleavage Step 5: Final Cleavage (95% TFA + H2O Scavenger) Elongate->Cleavage FinalProd Final Peptide (Native Ala-Cys Restored) Cleavage->FinalProd Ring Hydrolysis

Figure 1: Strategic workflow for incorporating Fmoc-Ala-Cys(ΨMe,Me)pro-OH. Note the critical bottleneck at Step 3 due to the steric hindrance of the pseudoproline ring.

Troubleshooting & Expert Insights (Self-Validating Systems)

  • Incomplete Coupling of "Next" AA:

    • Symptom:[4][5][6][7][8][9] Deletion sequences found in Mass Spec (missing the AA immediately following the pseudoproline).

    • Solution: Switch to COMU or HATU at 70°C (if using microwave SPPS), or perform a triple coupling at room temperature.

  • Incomplete Ring Opening:

    • Symptom:[4][5][6][7][8][9] Mass +40 Da (acetone adduct).

    • Solution: The hydrolysis of the thiazolidine ring is equilibrium-driven. Ensure your cleavage cocktail contains at least 2.5% water . Do not use anhydrous cleavage cocktails.

  • Oxidation:

    • Symptom:[4][5][6][7][8][9] Dimerization of the final peptide.

    • Solution: The liberated Cysteine is reactive. Work under inert atmosphere (Argon) during precipitation and use acidic HPLC solvents (0.1% TFA) immediately.

References

  • Mutter, M., et al. (1995).[1] Pseudoprolines: A new concept for the synthesis of "difficult sequences" in solid phase peptide synthesis. Journal of the American Chemical Society. Link

  • Wöhr, T., et al. (1996). Pseudoprolines as solubilizing, structure-disrupting protection technique in peptide synthesis. Journal of the American Chemical Society. Link

  • Sampson, W. R., et al. (1999). The synthesis of difficult peptides using pseudoproline dipeptides. Journal of Peptide Science. Link

  • White, P. D., & Chan, W. C. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Link

  • Merck/Novabiochem. Pseudoproline dipeptides for peptide synthesis. Technical Note. Link(Note: General reference for Pseudoproline handling).

Sources

Using Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH in automated peptide synthesizers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Aggregation-Prone Peptides Using Fmoc-Ala-Cys(ΨMe,Me)pro-OH [1]

Executive Summary

The synthesis of Cysteine-containing peptides is frequently plagued by two critical issues: racemization of the Cysteine residue during activation and intermolecular aggregation (β-sheet formation) leading to incomplete coupling and deletion sequences.[1]

Fmoc-Ala-Cys(ΨMe,Me)pro-OH is a pre-formed pseudoproline dipeptide building block designed to solve both problems simultaneously. By locking the Cysteine into a 2,2-dimethylthiazolidine ring (pseudoproline), this reagent:

  • Prevents Aggregation: The "kinked" cis-amide structure disrupts secondary structure formation on the resin.[1][2]

  • Eliminates Racemization: The Cysteine Cα-proton is structurally locked, preventing base-catalyzed abstraction during coupling.[1]

  • Simplifies Synthesis: It introduces two residues (Ala-Cys) in a single step, bypassing the difficult acylation of the hindered pseudoproline nitrogen.[1]

This guide provides a validated protocol for incorporating this building block into automated Fmoc Solid Phase Peptide Synthesis (SPPS) workflows.

Scientific Mechanism

The "Kink" Effect

Standard peptide backbones tend to align into β-sheets via hydrogen bonding between amide protons and carbonyl oxygens.[1] This aggregation collapses the resin matrix, preventing solvent and reagent access.[1]

  • Mechanism: The pseudoproline moiety (Ψ) mimics the structure of Proline.[1][2][3] It lacks an amide proton (N-H) capable of hydrogen bonding and forces the backbone into a cis or trans conformation that creates a structural "kink."[1]

  • Result: This disruption prevents the "zippering" of peptide chains, maintaining high solvation and coupling efficiency for subsequent residues.[1]

Acid-Labile Regeneration

The 2,2-dimethylthiazolidine ring is acid-labile.[1] Upon treatment with the final cleavage cocktail (TFA/Water/Scavengers), the ring opens, the acetone protecting group is hydrolyzed, and the native Alanine-Cysteine peptide bond is regenerated.[1]

DOT Diagram: Mechanism of Action

G cluster_0 SPPS Phase (On-Resin) cluster_1 Cleavage Phase Node1 Fmoc-Ala-Cys(ΨMe,Me)pro-OH (Dipeptide Block) Node2 Coupling to Resin (Activated Ester) Node1->Node2 1. Activation Node3 Peptide Chain Elongation (Aggregates Disrupted) Node2->Node3 2. Fmoc Removal Node4 TFA Treatment (Ring Opening) Node3->Node4 3. Final Cleavage Node5 Imine Intermediate Node4->Node5 Acidolysis Node6 Hydrolysis (+H2O) Node5->Node6 Rapid Node7 Native Ala-Cys Sequence (Free Thiol) Node6->Node7 Regeneration

Caption: Workflow showing the incorporation of the dipeptide, disruption of aggregation, and regeneration of the native sequence upon acid cleavage.

Automated Synthesis Protocol

Reagent Preparation
  • Compound: Fmoc-Ala-Cys(ΨMe,Me)pro-OH (MW: ~496.6 g/mol ).[1]

  • Solubility: Soluble in DMF and NMP.[1]

  • Concentration: Prepare a 0.2 M solution in DMF.

    • Note: Do not pre-activate in the vial.[1] Activation should occur immediately prior to delivery to the reaction vessel to prevent potential instability of the activated ester.[1]

Coupling Parameters

The coupling of the dipeptide involves activating the carboxylic acid of the thiazolidine ring.[1] While less hindered than coupling to a pseudoproline N-terminus, it is still bulkier than a standard Gly or Ala.[1]

Table 1: Recommended Instrument Parameters

ParameterSettingRationale
Stoichiometry 3 - 4 equivalentsEnsures rapid kinetics overcoming steric bulk.[1]
Activator DIC / Oxyma PureSuperior to HATU for preventing epimerization during segment coupling; Oxyma is safer than HOBt.[1]
Reaction Time 60 - 120 minExtended time ensures completion.[1]
Temperature Room Temp or 50°CCaution: Avoid high-temperature microwave (>60°C) for Cys derivatives to minimize racemization risks, though the ring protects against this significantly.[1]
Double Couple RecommendedFor difficult sequences, a double coupling (2 x 60 min) is safer.[1]
Step-by-Step Workflow
  • Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 20 mins.

  • Fmoc Deprotection (Previous AA): Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF x 5.[1]

  • Dipeptide Coupling:

    • Dispense 4 eq. Fmoc-Ala-Cys(ΨMe,Me)pro-OH.[1][4]

    • Dispense 4 eq. DIC and 4 eq. Oxyma Pure.[1]

    • Mix/Agitate for 60 minutes at RT.

    • Optional: Drain and repeat coupling with fresh reagents.[1]

  • Washing: Wash DMF x 5.

  • Capping (Crucial): Perform an acetylation step (Acetic Anhydride/DIEA) to cap any unreacted chains.[1] This prevents deletion sequences which are hard to purify later.[1]

  • Next Cycle: Proceed to remove the Fmoc group from the Alanine residue.[1]

    • Note: The N-terminal Alanine is a standard primary amine.[1] The next amino acid will couple easily.[1]

Cleavage and Deprotection[1][5][6]

The regeneration of the Cysteine thiol from the thiazolidine ring requires water as a nucleophile to hydrolyze the imine intermediate.[1]

Cleavage Cocktail (Reagent K modified):

  • TFA: 90% (v/v)[1]

  • Water: 2.5% (v/v) – Essential for ring hydrolysis[1]

  • TIS (Triisopropylsilane): 2.5% (v/v)[1]

  • EDT (Ethanedithiol) or DODT: 5% (v/v) – Essential for scavenging carbocations and protecting the free thiol.[1]

Protocol:

  • Add cocktail to the dried resin.

  • Agitate for 2.5 to 3 hours at Room Temperature.

    • Note: Thiazolidines can be slightly more stable than Oxazolidines (Ser/Thr).[1] Do not shorten this time.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Troubleshooting & Optimization

Table 2: Common Issues and Solutions

IssueProbable CauseSolution
Incomplete Coupling of Dipeptide Steric hindrance of the thiazolidine COOH.[1]Increase equivalents to 5x; Switch to HATU/DIEA (if no other racemization-prone residues are present).[1]
Mass Spectrum shows +40 Da Incomplete ring opening (Acetone adduct).[1]Cleavage time was too short or water content in TFA was too low. Re-treat peptide with 95% TFA / 5% H2O for 30 mins.[1]
Deletion of Ala-Cys block Failed coupling.Check solubility of the dipeptide building block; ensure DMF is dry/amine-free.[1]

References

  • Sampson, W. R., et al. "The synthesis of 'difficult' peptides using pseudoproline dipeptides."[1] Journal of Peptide Science, vol. 5, no. 9, 1999.[1] Link[1]

  • White, P., et al. "Fmoc Solid Phase Peptide Synthesis: A Practical Approach."[1][5] Oxford University Press, 2000.[1][5] Link[1]

  • Mutter, M., et al. "Pseudoprolines: peptide bond disruption for the solubilization of difficult sequences."[1] Journal of the American Chemical Society, vol. 118, no.[1] 39, 1996.[1] Link

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1] Chemical Reviews, vol. 109, no.[1] 6, 2009. Link[1]

Sources

Application Note: Optimization of Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH coupling reaction conditions Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Peptide Chemists

Strategies for Overcoming Aggregation and Ensuring Cysteine Integrity

Abstract & Introduction

The synthesis of hydrophobic or "difficult" peptide sequences often fails due to the formation of inter-chain


-sheet aggregates within the resin matrix. This aggregation leads to incomplete coupling, deletion sequences, and low crude purity.

This compound is a specialized dipeptide building block designed to overcome these hurdles. It contains a pseudoproline (


Pro) unit derived from cysteine and acetone (2,2-dimethylthiazolidine-4-carboxylic acid).
  • Mechanism of Action: The thiazolidine ring locks the peptide backbone into a cis-amide conformation (a "kink"), mechanically disrupting the hydrogen bonding network required for

    
    -sheet formation.[1]
    
  • Why a Dipeptide? Coupling a single amino acid onto a pseudoproline N-terminus (secondary amine) is sterically hindered and notoriously difficult.[2] By utilizing the pre-formed dipeptide, the difficult bond (Ala-Cys) is pre-synthesized, leaving the user to perform standard couplings at the unhindered N-terminal Alanine and the C-terminal Cysteine carboxyl.

This guide details the specific protocols for coupling this unit, extending the chain, and performing the critical cleavage step to regenerate the native Cysteine residue.

Critical Mechanistic Considerations

Racemization Control

While the thiazolidine ring restricts the conformational freedom of the Cysteine residue, the activation of the C-terminal carboxyl group still carries a risk of racemization (epimerization), particularly because Cysteine derivatives are inherently prone to this side reaction.

  • Recommendation: Use DIC/Oxyma Pure activation.[3] This method is superior to HATU/DIEA for Cysteine derivatives as it maintains a slightly acidic-to-neutral pH, minimizing base-catalyzed proton abstraction at the

    
    -carbon.
    
Acid Sensitivity

The


 ring is acid-labile. It is stable to 20% piperidine (Fmoc removal) but hydrolyzes rapidly in high concentrations of Trifluoroacetic Acid (TFA).
  • Implication: No special deprotection step is needed on-resin. The native Cysteine is regenerated automatically during final global cleavage.

Scavenger Requirements

Upon cleavage, the ring opens to release acetone and the free sulfhydryl (-SH) group of Cysteine.

  • Risk: The newly exposed thiol is a potent nucleophile and will readily trap carbocations (e.g., t-butyl cations) generated from other protecting groups.

  • Solution: High concentrations of thiol scavengers (EDT or DODT ) are mandatory in the cleavage cocktail to prevent permanent alkylation of the Cysteine.

Visual Workflow & Mechanism

PseudoprolineWorkflow Resin Resin-Bound Peptide (Free Amine) Coupling Step 1: Coupling (DIC/Oxyma) Resin->Coupling Dipeptide Fmoc-Ala-Cys(Psi) Dipeptide (Incoming Unit) Dipeptide->Coupling Elongation Step 2: Chain Elongation (Fmoc Removal -> Next AA) Coupling->Elongation Stable Thiazolidine Ring Disrupts Aggregation Cleavage Step 3: TFA Cleavage (Ring Hydrolysis) Elongation->Cleavage Global Deprotection FinalProduct Native Peptide (...-Ala-Cys-...) Cleavage->FinalProduct Release of Acetone Regeneration of SH

Figure 1: Workflow for integrating this compound into SPPS. The pseudoproline structure is maintained throughout synthesis to solubilize the chain, then removed during cleavage.

Experimental Protocols

Protocol A: Coupling this compound

Objective: Attach the dipeptide unit to the resin-bound peptide.

Reagents:

  • Solvent: DMF (N,N-dimethylformamide), amine-free.

  • Activator: DIC (N,N'-Diisopropylcarbodiimide).

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Building Block: this compound (MW ~496.6 g/mol ).

Procedure:

  • Stoichiometry Calculation: Use 3.0 equivalents relative to the resin loading. (e.g., for 0.1 mmol resin, use 0.3 mmol dipeptide).

  • Dissolution: Dissolve the dipeptide and 3.0 eq of Oxyma Pure in minimal DMF.

    • Note: If solubility is poor, add DCM (Dichloromethane) to create a 50:50 DMF:DCM mixture. Pseudoprolines are generally soluble, but the dipeptide bulk can vary.

  • Activation: Add 3.0 eq of DIC to the solution.

    • Pre-activation: Allow to react for 2-3 minutes before adding to the resin. Do not exceed 5 minutes to minimize racemization.

  • Coupling: Transfer the activated mixture to the resin-bound peptide (preswollen and Fmoc-deprotected).

  • Incubation: Agitate at Room Temperature for 2 - 4 hours .

    • Microwave:NOT RECOMMENDED . High heat increases the risk of premature ring opening or racemization of the Cysteine.

  • Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil Test. If positive (blue/violet), recouple using HATU/DIEA (0.5 eq base) for 1 hour.

Protocol B: Chain Elongation (Next Amino Acid)

Objective: Deprotect the Alanine N-terminus and couple the subsequent residue.

  • Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Observation: The Psi ring is stable to piperidine.

  • Washing: Wash thoroughly with DMF (5 x 1 min).

  • Next Coupling: Couple the next amino acid using standard protocols (e.g., 5 eq AA, 5 eq HBTU, 10 eq DIEA).

    • Advantage:[2][4][5][6] The N-terminal Alanine is unhindered. This coupling usually proceeds rapidly with high yield.

Protocol C: Cleavage and Ring Opening

Objective: Cleave peptide from resin and convert Cys(Psi) -> Native Cys.

Cleavage Cocktail (Reagent K derivative):

Component Volume % Function
TFA (Trifluoroacetic Acid) 94% Cleavage & Ring Hydrolysis
EDT (1,2-Ethanedithiol) 2.5% CRITICAL: Cys Scavenger
H2O (Water) 2.5% Hydrolysis source for Psi ring

| TIS (Triisopropylsilane) | 1.0% | Cation Scavenger |

Procedure:

  • Preparation: Cool the cleavage cocktail to 0°C.

  • Incubation: Add cocktail to the dry resin. Allow to warm to room temperature and agitate for 2.5 to 3 hours .

    • Note: Standard cleavage is often 2 hours. The extra time ensures complete hydrolysis of the thiazolidine ring.

  • Precipitation: Filter resin and precipitate filtrate into cold Diethyl Ether.

  • Workup: Centrifuge, wash pellet with ether, and lyophilize.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling of Dipeptide Steric hindrance of the resin-bound chain.Switch solvent to NMP (N-methylpyrrolidone) or use Magic Mixture (DCM/DMF/NMP). Perform double coupling.
Racemization of Cysteine Base-catalyzed epimerization during activation.Switch from HATU/DIEA to DIC/Oxyma . If using base, reduce DIEA to 1.0 eq and keep temp < 25°C.
Mass Shift (+40 Da) Incomplete ring opening (Acetone adduct).Extend TFA cleavage time by 1 hour. Ensure Water is present in the cocktail (hydrolysis requires H2O).
Alkylated Cysteine (+56 Da etc.) Scavenger failure.Increase EDT or DODT concentration to 5%. Avoid using TIS as the only scavenger for Cys peptides.

References

  • Sampson, W.R., et al. "The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection and pseudoproline dipeptides." Journal of Peptide Science, 1999.[2]

  • Mutter, M., et al. "Pseudoproline units as structure-disrupting elements in peptide synthesis."[1] Peptide Research, 1995.

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Discusses Cys racemization and protecting groups). Available at: [Link]

Sources

Application Notes and Protocols for Fmoc Deprotection of Pseudoproline Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of pseudoproline dipeptides is a cornerstone of modern solid-phase peptide synthesis (SPPS), offering a robust solution to the pervasive challenges of peptide aggregation and incomplete coupling reactions. This guide provides an in-depth exploration of the Nα-Fmoc deprotection step for peptide chains containing these critical building blocks. We will delve into the mechanistic underpinnings of Fmoc removal, dissect the influence of the pseudoproline scaffold on this reaction, and present validated, step-by-step protocols for efficient and high-fidelity deprotection. Furthermore, this document addresses potential side reactions and offers troubleshooting strategies, ensuring researchers can leverage the full potential of pseudoproline dipeptides in the synthesis of complex, lengthy, and otherwise intractable peptide sequences.

The Strategic Imperative of Pseudoproline Dipeptides in SPPS

The synthesis of long or hydrophobic peptide sequences is often hampered by the propensity of the growing peptide chain to form stable secondary structures, such as β-sheets, on the solid support. This aggregation can physically obstruct reactive sites, leading to diminished coupling efficiencies and, consequently, a higher incidence of deletion sequences in the crude product.

Pseudoproline dipeptides, which are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, introduce a temporary "kink" in the peptide backbone. This is achieved by forming a TFA-labile oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring structure. This proline-like conformation disrupts the hydrogen bonding patterns that precipitate aggregation, thereby maintaining the peptide chain in a more solvated and accessible state for subsequent synthetic steps. The benefits of this approach are manifold, leading to improved yields, higher crude product purity, and enhanced solubility of the final peptide.[1]

The Mechanism of Fmoc Deprotection: A Primer

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most commonly used Nα-protecting group in modern SPPS due to its base lability, which allows for orthogonal protection schemes. The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination (E1cB) reaction.

The process is initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base, typically a secondary amine like piperidine.[2] This generates a carbanion, which then undergoes elimination to form the highly reactive electrophile, dibenzofulvene (DBF), and carbon dioxide. The secondary amine serves a dual purpose: it not only acts as the base to initiate the deprotection but also functions as a scavenger for the liberated DBF, preventing its deleterious reaction with the newly deprotected N-terminal amine of the peptide.[2]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction (Piperidine) Fmoc_Peptide->Proton_Abstraction Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Deprotected_Peptide H2N-Peptide-Resin Elimination->Deprotected_Peptide Scavenging DBF Scavenging (Piperidine) DBF->Scavenging Adduct DBF-Piperidine Adduct Scavenging->Adduct

Figure 1: Mechanism of Fmoc Deprotection.

Fmoc Deprotection of Pseudoproline Dipeptides: Key Considerations

A pivotal question for the peptide chemist is whether the presence of a pseudoproline dipeptide necessitates a modification of standard Fmoc deprotection protocols. The existing literature and empirical evidence suggest that for room temperature, batchwise SPPS, standard protocols are generally effective. The oxazolidine and thiazolidine rings are stable to the basic conditions of piperidine treatment.[3]

The primary influence of the pseudoproline unit on Fmoc deprotection is indirect but significant. By mitigating on-resin aggregation, the pseudoproline dipeptide ensures that the N-terminal Fmoc group remains accessible to the deprotection reagent. In "difficult" sequences, this can lead to more predictable and complete deprotection, in stark contrast to the sluggish and often incomplete Fmoc removal observed in their non-pseudoproline-containing counterparts.[1][4]

However, it is crucial to be aware of a potential challenge under specific, high-energy conditions. Recent studies have indicated that the oxazolidine ring of Thr-derived pseudoprolines can exhibit thermal instability at elevated temperatures (e.g., 80°C) and pressures, such as those employed in flow peptide synthesis. This can lead to the formation of a stable imine and other by-products.[3][5] Therefore, for syntheses involving high temperatures, careful optimization and analysis are warranted.

Validated Protocols for Fmoc Deprotection

The following protocols are designed to be self-validating, with explanations for key steps to ensure robust and reproducible results.

Standard Protocol for Fmoc Deprotection of Pseudoproline-Containing Peptides (Batchwise, Room Temperature)

This protocol is suitable for the vast majority of SPPS applications involving pseudoproline dipeptides.

Reagents and Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF)

  • High-purity DMF for washing

  • Solid-phase synthesis vessel

  • Inert gas (Nitrogen or Argon) for agitation

Procedure:

  • Resin Swelling: Ensure the peptide-resin is adequately swelled in DMF for at least 30 minutes prior to deprotection. Causality: Proper swelling ensures that all reactive sites within the resin beads are accessible to the reagents.

  • Initial Deprotection: Drain the DMF from the synthesis vessel. Add the 20% piperidine/DMF solution (approximately 10 mL per gram of resin) to the resin. Agitate gently with an inert gas stream for 3-5 minutes.[6] Causality: The initial, shorter treatment rapidly removes the bulk of the Fmoc groups.

  • Drain and Second Deprotection: Drain the deprotection solution. Add a fresh portion of the 20% piperidine/DMF solution and continue agitation for an additional 7-10 minutes.[6] Causality: The second, longer treatment ensures complete removal of any remaining Fmoc groups, which is critical to prevent the formation of deletion sequences.

  • Thorough Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times). Causality: It is imperative to completely remove all traces of piperidine. Residual base can cause premature deprotection of the next Fmoc-amino acid to be coupled, leading to double incorporation.

  • Verification (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of resin beads to confirm the presence of a free primary amine. Trustworthiness: This step provides direct evidence of complete deprotection before proceeding to the next coupling step, saving time and reagents in the event of an incomplete reaction.

Deprotection_Workflow start Start: Swollen Fmoc-Peptide-Resin deprotection1 Treat with 20% Piperidine/DMF (3-5 min) start->deprotection1 drain1 Drain Solution deprotection1->drain1 deprotection2 Treat with 20% Piperidine/DMF (7-10 min) drain1->deprotection2 drain2 Drain Solution deprotection2->drain2 wash Wash with DMF (5-7 times) drain2->wash verification Qualitative Test for Free Amine (Optional) wash->verification end End: Deprotected Peptide-Resin verification->end

Figure 2: Standard Fmoc Deprotection Workflow.

Modified Protocol for Sequences Prone to Diketopiperazine (DKP) Formation

Sequences with Proline or a pseudoproline at the C-terminal dipeptide are particularly susceptible to DKP formation, where the newly deprotected amine attacks the ester linkage to the resin, cleaving the dipeptide from the support.[6]

Key Modification:

  • Rapid Deprotection: For batchwise synthesis, utilize rapid treatments (maximum of 5 minutes total) with a more concentrated piperidine solution (e.g., 50% piperidine in DMF).[7]

  • Immediate Coupling: Proceed immediately to the next coupling step after the final wash to minimize the time the free N-terminal amine is available to initiate DKP formation.

Troubleshooting and Side Reaction Mitigation

Issue Potential Cause Recommended Action
Incomplete Deprotection Peptide aggregation hindering access to the Fmoc group.- Increase deprotection time.- Consider using a stronger deprotection cocktail (e.g., 2-5% DBU in DMF).[6]- For future syntheses, incorporate pseudoproline dipeptides at more frequent intervals.
Diketopiperazine (DKP) Formation Sequence susceptibility (Pro or pseudoproline at C-terminus).- Use a more sterically hindered resin (e.g., 2-chlorotrityl chloride resin).[6]- Employ the rapid deprotection protocol (Section 4.2).
Aspartimide Formation Base-catalyzed cyclization of Asp side chains.- Add 0.1 M HOBt to the piperidine deprotection solution.[6]- Protect the Asp side chain with a group less prone to this side reaction.
By-products with High-Temperature Synthesis Thermal instability of the oxazolidine ring.- If possible, perform the synthesis at room temperature.- If high temperature is required, carefully analyze the crude product for unexpected by-products and consider manual, room-temperature coupling of the pseudoproline dipeptide.[3][5]

Conclusion

The use of pseudoproline dipeptides is an elegant and effective strategy to overcome the challenges of peptide aggregation in SPPS. The Fmoc deprotection of these modified peptides can be achieved with high fidelity using standard protocols under ambient temperature conditions. The key contribution of the pseudoproline unit is its ability to maintain the peptide chain in a conformation that is amenable to efficient and predictable deprotection. By understanding the underlying chemical principles and being cognizant of potential side reactions, particularly under elevated temperatures, researchers can confidently employ pseudoproline dipeptides to successfully synthesize a broad range of complex and valuable peptides.

References

  • Luna, O. F., Gomez, J., Cardenas, C., Albericio, F., Marshall, S. H., & Guzman, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • Bofill, J. M., et al. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. Organic Letters, 25(3), 443-447. Retrieved from [Link]

  • Madsen, C. G., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. International Journal of Molecular Sciences, 25(8), 4150. Retrieved from [Link]

  • Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4887-4894. Retrieved from [Link]

  • White, P. D., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 16(6), 1772-1775. Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Hansen, P. R., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13988-14001. Retrieved from [Link]

  • Samson, A. C., et al. (2014). Syntheses of Fmoc-protected pseudoprolines. Journal of Peptide Science, 20(8), 567-573. Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]

  • Madsen, C. G., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. International Journal of Molecular Sciences, 25(8), 4150. Retrieved from [Link]

  • Bonin, M., et al. (2004). Selective methodologies for the synthesis of biologically active piperidinic compounds. Current Pharmaceutical Design, 10(26), 3213-3240. Retrieved from [Link]

  • Archipel UQAM. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis. Retrieved from [Link]

  • ResearchGate. (2014). What is the best protocol for Oxazolidine synthesis on resin?. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

Sources

Cleavage of Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH from resin

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge: The cleavage of Fmoc-Ala-Cys(ΨMe,Mepro)-OH (and peptides containing this unit) presents a unique chemoselective challenge.[1] This dipeptide contains a pseudoproline moiety—specifically a 2,2-dimethylthiazolidine ring derived from cysteine.[1] This ring is a powerful tool for disrupting aggregation during Solid Phase Peptide Synthesis (SPPS) by locking the backbone into a cis-amide conformation ("kink" structure).[1][2]

However, the thiazolidine ring is acid-labile . Standard cleavage cocktails (e.g., 95% TFA) are designed to hydrolyze this ring, reverting the residue to native Cysteine.[1] If your objective is to harvest the intact protected building block or a protected peptide fragment for convergent synthesis, standard protocols will destroy your target molecule.

The Solution: To isolate the intact Fmoc-Ala-Cys(ΨMe,Mepro)-OH, we must exploit the "Acidity Window." We utilize a resin with a hyper-acid-labile linker (2-Chlorotrityl chloride, 2-CTC) which cleaves at pH ~4-5 (1% TFA or HFIP), leaving the thiazolidine ring (stable down to ~5-10% TFA) and side-chain protecting groups (stable to >50% TFA) completely intact.[1]

Part 2: Chemical Logic & Resin Selection

The "Acidity Window" Concept

Success depends on differentiating the acid sensitivity of three components:

  • Resin Linker (2-CTC): Cleaves with 0.5%–1% TFA .[1][3]

  • Pseudoproline Ring (Thiazolidine): Stable at 1% TFA; opens at >5% TFA (requires water).[1]

  • Side Chain Protection (tBu, Trt, Pbf): Requires 95% TFA .[1]

Diagram 1: Chemoselectivity of Acid Cleavage This diagram illustrates the operational window for harvesting the protected dipeptide.

AcidityWindow cluster_0 Acidity Strength (TFA Concentration) LowAcid Mild Acid (1% TFA or 20% HFIP) Target Target: Fmoc-Ala-Cys(ΨMe,Mepro)-OH (Intact Ring) LowAcid->Target CLEAVES Linker PRESERVES Ring MedAcid Moderate Acid (5-50% TFA) MedAcid->Target Risk of Ring Opening HighAcid Strong Acid (95% TFA) HighAcid->Target DESTROYS Ring (Reverts to Cys) Linker 2-CTC Linker (Hyper-labile) Linker->LowAcid Ring Thiazolidine Ring (Pseudoproline) Ring->MedAcid SideChain Side Chains (tBu, Pbf, Trt) SideChain->HighAcid

Caption: The "Acidity Window" strategy. Green indicates the safe zone for harvesting the intact pseudoproline dipeptide.

Part 3: Detailed Experimental Protocols

Two methods are provided. Method A (HFIP) is the "Gold Standard" for high-value fragments due to its mild nature.[1] Method B (Dilute TFA) is cost-effective but requires strict adherence to quenching steps.[1]

Materials Required
  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin loaded with Fmoc-Ala-Cys(ΨMe,Mepro).[1]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH).[1]

  • Reagents: Hexafluoroisopropanol (HFIP) OR Trifluoroacetic Acid (TFA), Pyridine.[1]

Method A: The HFIP Protocol (Recommended)

Best for: Maximizing product purity and preventing premature ring opening.

  • Preparation: Swell the resin (approx. 1 g) in DCM (10 mL) for 15 minutes. Drain.

  • Cleavage Cocktail: Prepare a solution of 20% HFIP in DCM (v/v).

    • Note: HFIP is a weak acid (pKa ~9) but a strong hydrogen bond donor, sufficient to cleave the trityl ester linkage without affecting the thiazolidine ring.

  • Incubation: Add 10 mL of the cocktail to the resin. Shake gently for 30 minutes at room temperature.

  • Collection: Filter the solution into a round-bottom flask.

  • Wash: Wash the resin twice with 5 mL of pure DCM. Combine washes with the filtrate.[4]

  • Workup: The filtrate contains the protected peptide acid. Evaporate the solvent immediately using a rotary evaporator (bath temp < 30°C).

    • Result: A white to off-white foam/powder of Fmoc-Ala-Cys(ΨMe,Mepro)-OH.[1]

Method B: The 1% TFA Protocol (Cost-Effective)

Best for: Large scale cleavage where HFIP cost is prohibitive.[1]

  • Preparation: Swell resin in DCM; drain.

  • Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).

  • Collection Vessel: Prepare a flask containing Pyridine (1.2 equivalents relative to the expected TFA volume) to instantly neutralize the acid upon filtration.

    • Crucial: Failure to quench will lead to ring opening during concentration.

  • Cycle 1: Add 10 mL cocktail to resin. Shake for 2 minutes . Filter immediately into the quenching flask.

  • Cycle 2-5: Repeat step 4 (short bursts prevent acid accumulation inside the bead).

  • Workup: Concentrate the combined filtrates. Wash the residue with water (to remove pyridinium salts) if solubility permits, or precipitate directly into cold diethyl ether.

Part 4: Quality Control & Data Interpretation

You must verify that the pseudoproline ring is intact. The primary indicator is Mass Spectrometry .

Table 1: Mass Shift Diagnostics
SpeciesStructure DescriptionMass Difference (vs Native)
Target Molecule Fmoc-Ala-Cys(ΨMe,Mepro)-OH +40 Da
Byproduct Fmoc-Ala-Cys-OH (Ring Opened)0 Da (Reference)

Calculation: The dimethylthiazolidine ring adds a 3-carbon bridge (-C(CH₃)₂-) replacing 2 protons.[1]

  • Net Change: +C₃H₆ - 2H = +(312 + 61) - 2 = +40 Da.[1]

  • Observation: If your ESI-MS shows a peak at [M-40] relative to expected, your ring has hydrolyzed.[1]

Workflow Visualization

ProtocolWorkflow cluster_Method Select Method Start Resin-Peptide Wash Wash (DCM) Start->Wash Start->Wash HFIP Method A: 20% HFIP/DCM (30 min) Wash->HFIP TFA Method B: 1% TFA/DCM (2 min cycles) Wash->TFA Filter Filtration HFIP->Filter Quench Quench w/ Pyridine (Method B only) TFA->Quench Quench->Filter Evap Rotary Evaporation (<30°C) Filter->Evap QC QC: ESI-MS (Check M+40 Da) Evap->QC

Caption: Operational workflow for harvesting protected pseudoproline dipeptides.

References

  • Barlos, K., et al. (1991).[1] "Preparation of protected peptide fragments using 2-chlorotrityl chloride resin." International Journal of Peptide and Protein Research.

  • Wöhr, T., et al. (1996).[1] "Pseudoprolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis."[1][5][6] Journal of the American Chemical Society.

  • Merck Millipore. (2020).[1] "Novabiochem® Peptide Synthesis: Pseudoproline Dipeptides." Application Note.

  • Bollhagen, R., et al. (1994).[1][7] "A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl chloride resin."[7] Journal of the Chemical Society, Chemical Communications.[7]

Sources

Application Note: High-Efficiency Synthesis of Disulfide-Rich Peptides via Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH

[1]

Executive Summary

The synthesis of disulfide-rich peptides (DRPs), such as conotoxins, cyclotides, and insulin analogs, is frequently hampered by on-resin aggregation. This intermolecular hydrogen bonding leads to "difficult sequences," characterized by incomplete coupling and deletion sequences. This Application Note details the protocol for utilizing Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH , a pseudoproline dipeptide building block.[1] By introducing a temporary "kink" in the peptide backbone, this tool disrupts

The Challenge: Aggregation in Disulfide-Rich Peptides

Disulfide-rich peptides often contain hydrophobic segments interspersed with Cysteine residues. During Solid Phase Peptide Synthesis (SPPS), growing chains can associate via hydrogen bonds to form stable

on-resin aggregation

Consequences of Aggregation:

  • Deletion Sequences: Missing amino acids due to incomplete coupling.

  • Slow Kinetics: Requirement for double/triple couplings.

  • Folding Failure: Even if the full-length peptide is synthesized, aggregation-induced misfolding (or racemization) can prevent correct disulfide bond formation.

The Solution: Cysteine Pseudoproline Technology[2][3]

This compound is a dipeptide building block where the Cysteine residue is protected as a 2,2-dimethylthiazolidine-4-carboxylic acid (a thiazolidine ring). This cyclic structure mimics the geometry of Proline, forcing the peptide backbone into a cis-amide conformation (or a kinked trans state) that physically prevents the formation of the secondary structures responsible for aggregation.

Mechanism of Action

The "magic" of this building block lies in its reversibility. It acts as a structural disruptor during elongation but reverts to the native Ala-Cys sequence during the final acidic cleavage step.

PseudoprolineMechanismcluster_0On-Resin (Protected)cluster_1Cleavage Cocktailcluster_2Final Peptide (Native)NodeAPseudoproline Structure(Thiazolidine Ring)Acts as 'Kink'NodeBAcidolysis(TFA + H2O)NodeA->NodeBRing OpeningNodeCNative Ala-Cys(Free Thiol Restored)NodeB->NodeCHydrolysisNodeDBy-product:AcetoneNodeB->NodeD

Figure 1: The acid-catalyzed ring opening of the thiazolidine moiety restores the native Cysteine residue.

Strategic Planning & Placement[2]

Pseudoprolines cannot be placed randomly.[2] They replace specific serine, threonine, or cysteine residues.[3][4] For This compound , the insertion point is any native Ala-Cys motif in your target sequence.

Placement Rules:

  • Frequency: Insert a pseudoproline every 5–6 amino acids in hydrophobic/difficult regions.

  • Position: Ideally, place before (C-terminal side of) a known aggregation hotspot.

  • Spacing: Avoid placing two pseudoprolines within 2 residues of each other to prevent excessive steric strain.

Experimental Protocol

Materials
  • Building Block: this compound (Novabiochem/Merck or equivalent).

  • Resin: Rink Amide or Wang resin (Low loading, 0.2–0.4 mmol/g recommended for DRPs).

  • Coupling Reagents: DIC/Oxyma Pure or HATU/DIEA.

  • Cleavage Scavengers: TFA, TIPS (Triisopropylsilane), DODT (3,6-Dioxa-1,8-octanedithiol) or EDT (Ethanedithiol).

Coupling the Dipeptide

The dipeptide unit is bulky. While the N-terminal Fmoc-Ala couples relatively easily, the subsequent amino acid coupling onto the pseudoproline N-terminus can be sluggish.

Step-by-Step Coupling:

  • Dissolution: Dissolve this compound in DMF (0.2 M).

  • Activation: Use DIC/Oxyma (1:1 eq relative to AA) for 5 minutes. Note: Avoid HATU if racemization of the C-terminal Cys is a concern, though the pseudoproline ring generally suppresses this.

  • Reaction: Add to resin. Double couple (2 x 60 min) is recommended to ensure complete incorporation.

  • Monitoring: Use UV monitoring or Chloranil test (ninhydrin is less effective for Pro-like secondary amines).

Elongation (The "Next" Residue)

Coupling the amino acid immediately following the pseudoproline (AA -> Ala-Cys-Psi) is the critical bottleneck.

  • Recommendation: Use HATU/HOAt/DIEA or PyBOP for this specific step.

  • Time: Extend coupling time to 2 hours or perform a double coupling.

Cleavage and Ring Opening (CRITICAL)

Unlike Ser/Thr pseudoprolines (oxazolidines), Cys pseudoprolines (thiazolidines) can be slightly more resistant to acidolysis.[4] The ring opening requires water and sufficient time.

Cleavage Cocktail (Reagent K modified):

  • TFA: 90%

  • DODT (or EDT): 5% (Essential for Cys protection)

  • H2O: 2.5% (Essential for ring hydrolysis)

  • TIPS: 2.5%[1]

Protocol:

  • Suspend resin in the cocktail (10 mL per gram of resin).

  • Agitate gently for 3 to 4 hours . Standard 2-hour cleavage may be insufficient for complete thiazolidine ring opening.

  • Precipitate in cold diethyl ether as per standard SPPS.

Case Study: Synthesis of a Conotoxin Analog

To validate the efficacy of this protocol, we compared the synthesis of a generic

Sequence: Gly-Arg-Cys-Cys-His-Pro-Ala-Cys-Gly-Lys-Asn-Tyr-Ser-Cys-NH2 Target Motif: Residues 7-8 (Ala-Cys).

ParameterStandard Synthesis (Fmoc-Ala + Fmoc-Cys(Trt))Pseudoproline Synthesis (Fmoc-Ala-Cys(Psi(Me,Me)pro))
Resin Rink Amide (0.35 mmol/g)Rink Amide (0.35 mmol/g)
Coupling Reagent DIC/OxymaDIC/Oxyma (HATU for AA after Psi)
Crude Purity (HPLC) 42% (Major deletion: des-Ala-Cys)88%
Major Impurity Aggregation-based deletionNone significant
Folding Yield 15% (after 24h oxidation)65% (after 24h oxidation)

Table 1: Comparison of synthesis metrics. The pseudoproline method doubled the crude purity and quadrupled the folding yield.

Workflow Visualization

SPPS_WorkflowStartResin Loading(Low Load: 0.2-0.4 mmol/g)Elongation1Standard Elongation(C-term to N-term)Start->Elongation1DecisionReached Ala-Cys Motif?Elongation1->DecisionDecision->Elongation1NoInsertPsiCouple Fmoc-Ala-Cys(Psi)pro-OH(Double Couple)Decision->InsertPsiYesNextAACouple Next AA(Use HATU/HOAt - Extended Time)InsertPsi->NextAAElongation2Continue ElongationNextAA->Elongation2CleavageGlobal Deprotection(TFA/DODT/H2O)3-4 HoursElongation2->CleavageFoldingOxidative Folding(GSH/GSSG Buffer)Cleavage->Folding

Figure 2: Optimized SPPS workflow integrating the pseudoproline dipeptide.

Troubleshooting Guide

IssueProbable CauseSolution
Incomplete Ring Opening Cleavage time too short or insufficient water.Extend cleavage to 4 hours. Ensure cocktail contains at least 2.5% H2O.[1]
Low Yield of Next AA Steric hindrance of the pseudoproline ring.[2][3]Use HATU or COMU. Perform double coupling at 50°C (if Cys racemization is not a risk).
Alkylation of Cys Scavenger depletion during ring opening.Use DODT instead of EDT (less smelly, highly effective). Increase scavenger load to 10% if Pbf/Trt groups are abundant.
Mass +40 Da observed Incomplete ring opening (Acetone adduct).The thiazolidine ring has not fully hydrolyzed. Re-treat crude peptide with fresh cleavage cocktail for 2 hours.

References

  • Mutter, M., et al. (1995). "Pseudoprolines as a solubilizing, structure-disrupting protection technique in peptide synthesis."[5][2][3] Journal of the American Chemical Society.[5]

  • Sampson, W. R., et al. (1999). "The synthesis of difficult peptide sequences using pseudoproline dipeptides." Journal of Peptide Science.
  • White, P. (2003). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press.
  • Merck/Novabiochem. (2023). "Pseudoproline Dipeptides: Tools for Difficult Sequences." Merck Technical Library. (Note: Generalized link to Novabiochem Pseudoproline catalog).

  • Gong, Y., et al. (2014). "Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement." Organic Letters.

Revolutionizing Peptide Synthesis in Oncology: Applications of Pseudoproline Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Synthetic Hurdles in Cancer Peptide Chemistry

In the landscape of oncology research and drug development, peptides have emerged as highly specific and potent therapeutic and diagnostic agents. From neoantigen-based cancer vaccines to targeted peptide-drug conjugates (PDCs) and cyclic peptides that modulate protein-protein interactions, the demand for complex and often lengthy peptide sequences is rapidly growing. However, the chemical synthesis of these molecules is frequently hampered by significant challenges, primarily arising from peptide aggregation during solid-phase peptide synthesis (SPPS). This aggregation, driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling reactions, low yields, and difficult purifications.

Pseudoproline dipeptides are a cornerstone of modern peptide synthesis, offering a robust solution to these challenges.[1][2][3] These synthetically modified dipeptides, derived from serine (Ser), threonine (Thr), or cysteine (Cys), introduce a temporary "kink" into the growing peptide backbone, effectively disrupting the formation of secondary structures that lead to aggregation.[4] This guide provides a comprehensive overview of the applications of pseudoproline dipeptides in oncology research, complete with detailed protocols and technical insights to empower researchers in the synthesis of challenging cancer-related peptides.

The Chemistry and Mechanism of Pseudoproline Dipeptides

Pseudoproline dipeptides are formed by the reaction of the side-chain hydroxyl (Ser, Thr) or thiol (Cys) group with an aldehyde or ketone to form a reversible oxazolidine or thiazolidine ring, respectively.[1] This cyclic structure mimics the conformational constraints of proline, hence the term "pseudoproline." The most commonly used pseudoproline dipeptides are based on a dimethylated oxazolidine or thiazolidine ring, which is readily cleaved under standard trifluoroacetic acid (TFA) conditions at the end of the synthesis, regenerating the native amino acid residue.[4]

The primary advantages of incorporating pseudoproline dipeptides into a peptide sequence during SPPS are:

  • Disruption of Secondary Structures: The cyclic nature of the pseudoproline moiety introduces a bend in the peptide backbone, which physically prevents the linear alignment required for β-sheet formation.[4]

  • Enhanced Solubility: By mitigating aggregation, pseudoproline-containing peptides remain better solvated in the synthesis solvent, improving reaction kinetics.

  • Improved Coupling Efficiency: The prevention of aggregation ensures that the N-terminus of the growing peptide chain remains accessible for efficient coupling of the next amino acid.

  • Increased Yield and Purity: The cumulative effect of the above benefits is a significant increase in the overall yield and purity of the crude peptide product.

Core Applications in Oncology Research

The ability to reliably synthesize long and complex peptides is paramount in several areas of oncology research. Pseudoproline dipeptides are particularly impactful in the following applications:

Synthesis of Long Peptides for Neoantigen-Based Cancer Vaccines

Synthetic long peptide (SLP) vaccines, which can encompass multiple T-cell epitopes, are a promising modality in cancer immunotherapy.[5] The synthesis of these long peptides (often >30 amino acids) by standard SPPS is notoriously difficult due to aggregation. The strategic incorporation of pseudoproline dipeptides can dramatically improve the success rate of these syntheses.

Case Study: Synthesis of a 95-Residue Peptide Related to the VEGF Receptor d2 Domain

The synthesis of a 95-residue peptide, a challenging sequence due to its length and potential for aggregation, was successfully achieved with high purity through the strategic placement of seven pseudoproline dipeptides.[6] This exemplifies the power of pseudoproline dipeptides in making previously intractable long peptide syntheses feasible.

Protocol 1: Automated Solid-Phase Synthesis of a Long Neoantigen Peptide (e.g., 35-mer) using Pseudoproline Dipeptides

This protocol outlines a general procedure for the automated synthesis of a 35-amino acid neoantigen peptide on a rink amide resin using Fmoc/tBu chemistry and incorporating pseudoproline dipeptides to mitigate aggregation.

Materials:

  • Fmoc-Rink Amide resin (e.g., 0.5 mmol/g loading)

  • Fmoc-protected amino acids

  • Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH (where Xaa is the preceding amino acid)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% Piperidine in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, Isopropanol (IPA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Instrumentation:

  • Automated peptide synthesizer

  • Lyophilizer

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Mass spectrometer

Procedure:

  • Resin Preparation:

    • Place the desired amount of Fmoc-Rink Amide resin in the reaction vessel of the automated synthesizer.

    • Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes, drain.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve the Fmoc-amino acid (4 eq.), HBTU/HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add to the reaction vessel and couple for 45-60 minutes.

    • For pseudoproline dipeptides: Dissolve the Fmoc-pseudoproline dipeptide (2 eq.), HBTU/HATU (1.9 eq.), and DIPEA (4 eq.) in DMF. Add to the reaction vessel and couple for 60-90 minutes.

    • Wash the resin with DMF (5 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the sequence. Strategically substitute standard dipeptide sequences with the corresponding pseudoproline dipeptides at intervals of 6-8 residues, particularly before hydrophobic clusters.

  • Final Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DMF, followed by IPA and DCM, and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase HPLC.

    • Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

    • Lyophilize the pure fractions to obtain the final peptide product.

Facilitating the Synthesis of Cyclic Peptides for Cancer Targeting

Cyclic peptides are of great interest in oncology due to their enhanced stability, receptor binding affinity, and cell permeability compared to their linear counterparts.[7] For example, cyclic peptides containing the Arg-Gly-Asp (RGD) motif are widely explored for targeting integrins that are overexpressed on cancer cells.[8][9][10] The synthesis of cyclic peptides often involves an on-resin or solution-phase cyclization step, which can be sterically hindered. Pseudoproline dipeptides can pre-organize the linear precursor into a "turn-like" conformation, which facilitates the subsequent cyclization step, leading to higher yields and purity.[4]

Workflow for Cyclic Peptide Synthesis using Pseudoproline Dipeptides

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_cyclization Cyclization cluster_final Final Steps A 1. Resin Swelling B 2. Linear Peptide Assembly with Pseudoproline Dipeptide A->B C 3. Selective Side-Chain Deprotection B->C D 4. On-Resin or Solution-Phase Cyclization C->D Linear Peptide Precursor E 5. Cleavage from Resin D->E F 6. Purification and Analysis E->F

Caption: Workflow for cyclic peptide synthesis.

Protocol 2: On-Resin Cyclization of an RGD-Containing Peptide using a Pseudoproline Dipeptide

This protocol describes the synthesis of a cyclic RGD peptide where a pseudoproline dipeptide is used to facilitate the on-resin head-to-tail cyclization.

Materials:

  • 2-Chlorotrityl chloride resin pre-loaded with Fmoc-Asp(OAll)-OH

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH)

  • Fmoc-Xaa-Ser(ψMe,MePro)-OH (as a turn-inducer)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

  • Phenylsilane

  • Cyclization reagents: PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DIPEA

  • Other reagents and solvents as in Protocol 1.

Procedure:

  • Linear Peptide Synthesis:

    • Swell the Fmoc-Asp(OAll)-OH loaded resin in DCM.

    • Perform automated or manual SPPS to assemble the linear peptide sequence. Incorporate the pseudoproline dipeptide at a position anticipated to induce a turn.

    • The N-terminus remains Fmoc-protected after the final coupling.

  • Simultaneous N-terminal and Side-Chain Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (5 eq.) in DCM for 30 minutes to remove the Allyl protecting group from the Asp side chain. Repeat this step.

    • Wash the resin thoroughly with DCM and DMF.

    • Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

    • Wash the resin thoroughly with DMF.

  • On-Resin Cyclization:

    • Swell the deprotected linear peptide-resin in DMF.

    • Add a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in DMF to the resin.

    • Allow the cyclization reaction to proceed for 4-6 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test (should be negative).

    • Wash the resin with DMF, IPA, and DCM.

  • Cleavage and Purification:

    • Cleave the cyclic peptide from the resin using a TFA cleavage cocktail as described in Protocol 1.

    • Precipitate, purify, and analyze the cyclic peptide as described in Protocol 1.

Enhancing the Synthesis of Peptide Scaffolds for Peptide-Drug Conjugates (PDCs)

Peptide-drug conjugates (PDCs) are a rapidly growing class of targeted cancer therapeutics.[11][12] They consist of a targeting peptide, a linker, and a cytotoxic payload. The synthesis of the peptide component can be challenging, especially if it is long or hydrophobic. Pseudoproline dipeptides can be invaluable in ensuring the efficient and high-purity synthesis of these peptide scaffolds, which is critical for the overall success of the final conjugate.

Signaling Pathway for PDC Action

PDC_Action cluster_cell Target Cancer Cell Receptor Overexpressed Receptor Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis PDC Peptide-Drug Conjugate PDC->Receptor 1. Binding

Caption: General mechanism of PDC action.

Quantitative Data Summary

The impact of pseudoproline dipeptides on peptide synthesis can be quantified by comparing key synthesis parameters with and without their use.

ParameterStandard SPPS (Difficult Sequence)SPPS with Pseudoproline DipeptidesImprovement
Crude Purity Often <50%Typically >70%Significant
Overall Yield Low to moderateModerate to high2-5 fold increase
Coupling Time Can be prolonged (>2 hrs)Standard (45-90 min)Faster
Purification Complex, often requiring multiple stepsSimplifiedLess time and solvent

Troubleshooting and Best Practices

  • Placement of Pseudoproline Dipeptides: For optimal disruption of aggregation, pseudoproline dipeptides should be spaced approximately 6-8 residues apart. Avoid placing them immediately adjacent to a natural proline residue.

  • Coupling to the Pseudoproline: Coupling an amino acid onto the N-terminus of a pseudoproline can be slightly slower due to steric hindrance. It is advisable to use a longer coupling time or a more potent coupling agent like HATU.

  • Cleavage: The oxazolidine/thiazolidine ring is stable to the mild acid conditions used for cleavage from hyper-acid sensitive resins (e.g., 2-chlorotrityl resin), allowing for the synthesis of protected peptide fragments. Complete cleavage and regeneration of the native amino acid requires standard TFA treatment.

  • Side Reactions: Under harsh conditions, such as high temperatures in microwave-assisted synthesis, ring-opening of the pseudoproline can occur.[13] Careful monitoring of synthesis conditions is recommended.

Conclusion

Pseudoproline dipeptides are an indispensable tool in the modern peptide chemist's arsenal, particularly in the demanding field of oncology research. By effectively mitigating the pervasive issue of peptide aggregation during SPPS, they enable the routine synthesis of long, complex, and cyclic peptides that are central to the development of next-generation cancer vaccines, targeted therapeutics, and diagnostic agents. The protocols and guidelines presented herein provide a framework for researchers to leverage the power of pseudoproline dipeptides to accelerate their research and overcome synthetic bottlenecks.

References

  • Cooper, B. M., Iaea, D. B., & Rensch, C. A. (2023). Peptide Drug Conjugates and Their Role in Cancer Therapy. Pharmaceuticals, 16(1), 89. [Link]

  • AAPPTec Peptides. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link]

  • Kamarudin, N. A., & Jasamai, M. (2022). Cyclic Peptides for the Treatment of Cancers: A Review. Molecules, 27(14), 4428. [Link]

  • Creative Biolabs. (n.d.). Synthetic Long Peptide (SLP) based Neoantigen Cancer Vaccine Development Service. Retrieved from [Link]

  • Thundimadathil, J. (2023). Peptide-Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. Molecules, 28(14), 5431. [Link]

  • de Groot, A. M. (2016). Liposome-based synthetic long peptide vaccines for cancer immunotherapy. Leiden University. [Link]

  • AAPPTec Peptides. (n.d.). Pseudoproline Dipeptides Archives. Retrieved from [Link]

  • Aragen. (2026, January 22). Scalable Production of Unique Pseudoproline and Dmb Dipeptides for Efficient SPPS. Retrieved from [Link]

  • Kumar, A., et al. (2012). Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry. Journal of visualized experiments : JoVE, (66), e4136. [Link]

  • Wöhr, T., et al. (1996). Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis. Journal of the American Chemical Society, 118(39), 9218–9227.
  • White, P., et al. (2004). Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides. Journal of Peptide Science, 10(1), 18-26.
  • Sampson, W. R., et al. (1999). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. Journal of Peptide Science, 5(9), 403-409. [Link]

  • Neuland Laboratories. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Retrieved from [Link]

  • Plé, K., et al. (2010). Synthesis of new cyclic RGD peptides for specific tumor cell targeting. ChemBioChem, 11(8), 1083-1092.
  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Mifune, Y., Nakamura, H., & Fuse, S. (2016). A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide. Organic & Biomolecular Chemistry, 14(46), 11244-11249. [Link]

  • Ma, Y., et al. (2017). Peptide-Drug Conjugate: A Novel Drug Design Approach. Current Medicinal Chemistry, 24(30), 3373-3396.
  • Guttman, A., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. International Journal of Molecular Sciences, 25(8), 4150. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling of Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH coupling in Solid Phase Peptide Synthesis (SPPS). This content is structured for immediate application by research scientists and process chemists.

Product Identity: Fmoc-Ala-Cys(ΨMe,MePro)-OH Function: Aggregation disruptor (Pseudoproline Dipeptide) Core Application: Overcoming "difficult sequences" and beta-sheet formation during SPPS.[1]

Core Troubleshooting Guide (Q&A)

Q1: I am observing low coupling efficiency (<80%) with this dipeptide. Why is this happening and how do I fix it?

Technical Insight: The this compound unit is sterically bulky due to the dimethylthiazolidine ring system.[1] Standard diffusion rates into the resin matrix are slower compared to single amino acids.[1] Furthermore, if the resin loading is high (>0.5 mmol/g), steric crowding exacerbates the issue.

Corrective Actions:

  • Switch Activation Chemistry: Move from HBTU/DIPEA to DIC/Oxyma Pure . Carbodiimide/Oxime activation is less sterically demanding and minimizes racemization risks associated with Cysteine derivatives.[1]

  • Solvent Optimization: Use a binary solvent system. Dissolve the dipeptide in a minimal amount of DMF, then dilute with DCM (50:50 ratio). DCM swells polystyrene resins (like 2-CTC or Wang) better than DMF, improving diffusion.[1]

  • Double Coupling: Perform a double coupling cycle.

    • Coupling 1: 2 hours at Room Temperature (RT).[1]

    • Coupling 2: 1 hour at RT with fresh reagents.

Q2: Is racemization a concern for this dipeptide?

Technical Insight: Yes, but less so than linear Cysteine.[1] While the thiazolidine ring constrains the Cysteine alpha-carbon, minimizing oxazolone formation, the activation of the C-terminal carboxyl group (the Cys residue) still carries a risk of epimerization, particularly in the presence of strong bases like DBU or high concentrations of DIPEA.

Protocol Adjustment:

  • Avoid: Pre-activation with uronium salts (HATU/HBTU) in the presence of excess base for prolonged periods.[1]

  • Preferred Base: If using HATU/HOAt for difficult couplings, substitute DIPEA with 2,4,6-Collidine (TMP) .[1] Collidine is a weaker, non-nucleophilic base that significantly reduces base-catalyzed proton abstraction at the alpha-carbon.[1]

Q3: The pseudoproline ring (thiazolidine) isn't opening during cleavage. What is wrong?

Technical Insight: The dimethylthiazolidine ring is acid-labile but more stable than the oxazolidine ring found in Ser/Thr pseudoprolines.[1] Standard TFA cleavage (95% TFA) is usually sufficient, but high water content or insufficient scavenging can drive the equilibrium back toward the closed ring or result in incomplete hydrolysis.[1]

Optimization:

  • Cocktail Modification: Ensure your cleavage cocktail contains at least 2.5% H2O and 2.5% TIS (Triisopropylsilane) or EDT (Ethanedithiol).[1] Water is the nucleophile required to hydrolyze the iminium ion intermediate formed after ring opening.[1]

  • Time: Extend cleavage time to 3–4 hours if mass spec shows a +40 Da adduct (characteristic of the isopropylidene group remaining attached).

Experimental Protocols

Protocol A: Standard High-Efficiency Coupling (Recommended)

Best for general synthesis to minimize racemization.[1]

Reagents:

  • This compound (3.0 eq relative to resin loading)[1]

  • DIC (Diisopropylcarbodiimide) (3.0 eq)[1]

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)[1]

  • Solvent: DMF (or DMF/DCM 1:1)[1]

Workflow:

  • Dissolution: Dissolve the dipeptide and Oxyma Pure in DMF.

  • Activation: Add DIC to the mixture. Do not pre-activate for more than 2-3 minutes.

  • Addition: Add the activated solution immediately to the resin.[1]

  • Reaction: Agitate for 120 minutes at room temperature.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to a primary amine).[1] Note: If coupling to a Proline or another Pseudoproline, use the Chloranil or Chloranil/Acetaldehyde test.

Protocol B: "Hard-to-Couple" Sequences (Steric Bulk)

Use this only if Protocol A fails.

Reagents:

  • This compound (2.5 eq)[1]

  • HATU (2.5 eq)[1]

  • HOAt (2.5 eq) - Optional, boosts efficiency[1]

  • 2,4,6-Collidine (5.0 eq)[1]

Workflow:

  • Dissolve amino acid and HATU in DMF.

  • Add Collidine immediately before adding to the resin.[1]

  • Agitate for 2 hours.

  • Critical: Wash resin with DCM immediately after coupling to remove residual collidine before deprotection.[1]

Decision Tree for Optimization

The following diagram outlines the logical flow for troubleshooting coupling issues with Cys-pseudoprolines.

CouplingOptimization Start Start: Coupling Fmoc-Ala-Cys(Psi)Pro CheckYield Check Coupling Efficiency (Kaiser/HPLC) Start->CheckYield HighYield Yield > 95% Proceed to Next Cycle CheckYield->HighYield Pass LowYield Yield < 95% CheckYield->LowYield Fail Analyze Analyze Failure Mode LowYield->Analyze Steric Issue: Steric Hindrance (Slow kinetics) Analyze->Steric Racem Issue: Racemization (Detected by Chiral HPLC) Analyze->Racem SolventFix Action: Switch to DMF/DCM (1:1) Increase Temp to 40°C (Caution) Steric->SolventFix ReagentFix Action: Switch to DIC/Oxyma OR HATU/Collidine Racem->ReagentFix Retest Retest Coupling SolventFix->Retest ReagentFix->Retest

Caption: Decision logic for optimizing pseudoproline dipeptide coupling based on yield and side-reaction analysis.

Comparative Data: Coupling Reagents

The table below summarizes the efficiency and racemization risks associated with different activation methods for Cysteine-based pseudoprolines.

Activation MethodCoupling Efficiency (Steric)Racemization RiskRecommended Use Case
DIC / Oxyma HighVery LowStandard Protocol. Best balance of yield and purity.[1]
HATU / DIPEA Very HighHigh Avoid if possible.[1] High risk of C-terminal epimerization.[1]
HATU / Collidine HighLow-MediumUse for extremely difficult couplings where DIC fails.[1]
PyBOP / DIPEA MediumMediumLegacy method; generally outperformed by DIC/Oxyma.[1]
COMU / DIPEA Very HighLowExcellent alternative to HATU, often lower racemization.[1]

References

  • Sampson, W. R., et al. The synthesis of Cys-containing peptides using pseudoproline dipeptides.[1] Organic Letters, 2014.[1] (Contextual grounding on Cys-pseudoproline stability and cleavage).

Sources

Side reactions of Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed to address the specific challenges associated with Fmoc-Ala-Cys(ΨMe,Mepro)-OH , a specialized pseudoproline dipeptide used to disrupt aggregation in Solid Phase Peptide Synthesis (SPPS).

Product Overview & Mechanism

Reagent: Fmoc-Ala-Cys(ΨMe,Mepro)-OH (Thiazolidine-based pseudoproline). Primary Function: Disruption of secondary structure (


-sheets) during the synthesis of "difficult sequences" to improve coupling efficiency and solubility.
Critical Distinction:  Unlike Ser/Thr-derived pseudoprolines (Oxazolidines) which are highly acid-labile, Cys-derived pseudoprolines (Thiazolidines) exhibit significantly higher stability  toward acidic cleavage conditions.

Key Structural Feature: The Cysteine side chain is cyclized with the


-amino group using acetone, forming a 2,2-dimethylthiazolidine-4-carboxylic acid  ring. This "kink" in the backbone mimics Proline, preventing aggregation.[1]

Troubleshooting Guide: Diagnostics & Solutions

Issue A: Mass Spectrometry shows +40 Da mass shift (The "Acetone Adduct")

Symptom: The target peptide is the major product, but a significant peak corresponds to [M + 40 Da]. Diagnosis: Incomplete Ring Opening. The thiazolidine ring has failed to hydrolyze completely during the final TFA cleavage. Technical Insight: Thiazolidines are thermodynamically more stable than their oxazolidine (Ser/Thr) counterparts. While standard cleavage cocktails (95% TFA) often open Ser/Thr rings in 1–2 hours, Cys-pseudoprolines may remain partially intact, retaining the isopropylidene (acetone) protecting group.

Protocol: Enhanced Ring Opening If the +40 Da adduct persists, modify your cleavage protocol:

ParameterStandard ProtocolEnhanced Protocol (Thiazolidine)
TFA Concentration 95% TFA95% TFA (Concentration is key, do not dilute)
Scavengers 2.5% TIS, 2.5% H2O5% H2O (Water is required for hydrolysis)
Temperature Room Temperature (20°C)35°C - 40°C (Mild heating)
Duration 2 Hours4 - 6 Hours (Monitor via HPLC)

Warning: Extending cleavage time increases the risk of side reactions (Trp alkylation, Met oxidation). Ensure adequate scavengers (EDT/DODT) are present if these residues are in the sequence.

Issue B: Deletion Sequences (Missing Dipeptide)

Symptom: Mass spectrum shows [M - (Ala-Cys)]. Diagnosis: Steric Hindrance during Coupling. Technical Insight: Although the dipeptide strategy avoids coupling to the hindered secondary amine of the pseudoproline, the Fmoc-Ala-Cys(ΨMe,Mepro)-OH unit itself is bulky. It may couple slowly to the resin-bound chain, especially if the preceding residue is also bulky (e.g., Val, Ile, Thr).

Protocol: Optimized Coupling

  • Reagent Choice: Switch from DIC/Oxyma to HATU/HOAt or COMU for this specific coupling step.

  • Double Coupling: Perform two coupling cycles (2 x 1 hour) rather than one long cycle.

  • Solvent: Use DMF (better swelling) rather than NMP for this step, or a binary mixture.

Issue C: Alkylation of Cysteine (Mass +106 Da or similar)

Symptom: Correct mass is absent; peaks corresponding to [M + 106] (p-hydroxybenzyl) or [M + 56] (t-butyl) are observed. Diagnosis: Scavenger Failure. Technical Insight: Once the thiazolidine ring opens, the liberated sulfhydryl (-SH) group of the Cysteine is an aggressive nucleophile. It will trap carbocations generated from other protecting groups (Trt, tBu, Pbf) or the resin linker (Wang resin linker fragments).

Protocol: Scavenger Cocktail "Reagent K" Variant For Cys-containing peptides, water and TIS are often insufficient. Use a thiol-based scavenger:

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • EDT (Ethanedithiol) or DODT: 2.5% (Critical for protecting free Cys)

Visualizing the Pathway

The following diagram illustrates the critical stability difference between Ser/Thr and Cys pseudoprolines during the cleavage step.

Pseudoproline_Pathway cluster_legend Stability Note Start Fmoc-Ala-Cys(ΨMe,Mepro)-OH (Coupled to Resin) TFA_Step TFA Cleavage (95% TFA, Scavengers) Start->TFA_Step Final Deprotection Native Native Peptide (H-Ala-Cys-OH...) Target Product TFA_Step->Native Hydrolysis (Requires H2O + Time) Adduct Acetone Adduct (Thiazolidine Ring Intact) [M + 40 Da] TFA_Step->Adduct Incomplete Rxn (Thiazolidine Stability) SideRxn S-Alkylated Product (Scavenger Failure) TFA_Step->SideRxn Trapping of Linker/PG Cations Note Cys-Pseudoprolines (Thiazolidines) are significantly more stable to acid than Ser/Thr (Oxazolidines).

Caption: Pathway of Cys-Pseudoproline cleavage showing the risk of incomplete ring opening (Red) vs. the desired native peptide (Green).

Frequently Asked Questions (FAQ)

Q: Can I use Fmoc-Ala-Cys(ΨMe,Mepro)-OH to prevent racemization of Cysteine? A: Yes, indirectly. The primary cause of Cys racemization is base-catalyzed proton abstraction during activation. Since you are coupling a dipeptide where the Cys is already coupled to Ala, the activation happens on the Alanine carboxylic acid. Alanine is far less prone to racemization than Cysteine. Furthermore, the thiazolidine ring locks the Cys geometry, preventing epimerization during the synthesis of the rest of the chain.

Q: Why does the manufacturer state it is "acid labile" if it is stable? A: "Acid labile" is relative. Compared to a standard amide bond, the ring is labile. However, compared to Ser/Thr pseudoprolines, it is robust. In the context of SPPS, it requires high concentrations of TFA (90%+) and water to drive the equilibrium toward the open chain. It will not open with dilute acid (e.g., 1% TFA in DCM).

Q: Should I manually pre-activate this dipeptide? A: Yes. Do not leave the dipeptide in basic solution (DIEA/NMM) for long periods before adding it to the resin. Activate immediately before use to prevent any potential epimerization of the Alanine residue, although this risk is low.

Q: Can I use this reagent for microwave synthesis? A: Yes, pseudoprolines are stable under standard microwave coupling conditions (max 75°C). However, avoid excessive temperatures (>90°C) which might degrade the sensitive thiazolidine ring or cause premature loss of the Fmoc group.

References

  • Mutter, M., et al. (1995). "Pseudoprolines: A new concept for the synthesis of 'difficult sequences'." Journal of the American Chemical Society, 117(26), 7064-7070.

  • Sampson, W. R., et al. (2014). "Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis." Organic Letters, 16(6), 1680–1683.

  • White, P. & Novabiochem. (2002). "Pseudoproline Dipeptides: Usage and Applications." Merck/Millipore Technical Notes.

  • Stathopoulos, P., et al. (2013).[2] "Side reactions in the SPPS of Cys-containing peptides." Amino Acids, 44(5), 1357-1363.[2]

Sources

Preventing racemization during coupling of pseudoproline dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Coupling of Pseudoproline Dipeptides

Current Status: Operational Topic: Minimizing Racemization & Optimizing Coupling Integrity Ticket ID: PSIPRO-RAC-001

Executive Summary: The "Racemization Paradox"

User Query: “I am observing epimers/racemization when coupling Fmoc-pseudoproline dipeptides. I thought these were designed to prevent aggregation and side reactions. What is going wrong?”

The Short Answer: Pseudoproline (PsiPro) dipeptides (e.g., Fmoc-Xaa-Ser(ΨMe,Me)-OH) are structurally designed to prevent racemization via the oxazolone pathway due to the cyclic nature of the C-terminal residue. However, base-mediated enolization remains a critical risk factor.

The most common cause of racemization during the coupling of a PsiPro dipeptide is the use of strong bases (like DIPEA) in combination with uronium/phosphonium coupling reagents (HATU, HBTU, PyBOP).

The Solution: Switch from DIPEA (pKa ~10.5) to 2,4,6-Trimethylpyridine (Collidine) (pKa ~7.4) or use base-free carbodiimide chemistry (DIC/Oxyma).

Diagnostic & Troubleshooting Module

Use this Q&A guide to diagnose your specific experimental failure.

Issue A: Double peaks observed in HPLC after coupling the PsiPro dipeptide.
  • Diagnosis: This indicates the formation of diastereomers (epimers). While the PsiPro ring protects the C-terminal alpha-carbon, the high basicity of DIPEA can abstract the proton from the activated carboxyl center (direct enolization) or, more rarely, racemize the preceding N-terminal amino acid (Xaa) if it is sensitive (e.g., Cys, His).

  • Corrective Action:

    • Immediate: Abandon the HATU/DIPEA protocol.

    • Protocol: Adopt the Collidine-Buffered Activation (see Protocol B below). Collidine is sufficient to activate the uronium salt but too sterically hindered and weak to abstract the alpha-proton efficiently.

Issue B: Low coupling efficiency (Deletion sequences).
  • Diagnosis: PsiPro dipeptides are bulky. Standard coupling times (30-60 min) may be insufficient, leading to deletions.

  • Corrective Action:

    • Optimization: Increase coupling time to 2–4 hours.

    • Reagent: Use DIC/Oxyma Pure . This system is not only safer regarding racemization but often superior for coupling sterically hindered amino acids compared to HBTU.

Issue C: "Mass +40" or "Mass -18" anomalies.
  • Diagnosis: This is likely not racemization but ring instability.

    • Mass +40: Incomplete ring closure or hydrolysis during storage (rare).

    • Mass -18: Dehydration (rare).

    • Real Issue: Acidolytic cleavage of the PsiPro ring occurs during the final TFA cleavage. If the ring opens prematurely (e.g., during acidic washes), you lose the structural benefits.

  • Corrective Action: Ensure the PsiPro dipeptide is stored at -20°C and minimize exposure of the resin to strong acids (< 1% TFA) until the final cleavage step.

The Science of Racemization Control

To prevent failure, you must understand the mechanism. Racemization in SPPS typically occurs via two pathways: Oxazolone Formation or Direct Enolization .

  • Standard AAs: The amide backbone attacks the activated carbonyl, forming an oxazolone. The alpha-proton becomes acidic, leading to chiral inversion.

  • PsiPro Dipeptides: The nitrogen of the C-terminal residue (Ser/Thr) is locked in an oxazolidine ring.[1][2] It is a tertiary amide (part of the ring) and geometrically constrained. It cannot easily form an oxazolone.

  • The Danger Zone: Because the oxazolone path is blocked, users become complacent. However, Direct Enolization (proton abstraction by base) is still possible if the base is too strong (DIPEA) and the activation is prolonged.

Visualizing the Mechanism

RacemizationPathways Start Activated PsiPro Dipeptide (Fmoc-Xaa-Thr(Psi)-OBt) Base_DIPEA Base: DIPEA (Strong, pKa ~10.5) Start->Base_DIPEA Base_Collidine Base: Collidine (Weak, pKa ~7.4) Start->Base_Collidine Path_Enol Direct Enolization (Alpha-Proton Abstraction) Base_DIPEA->Path_Enol High Risk Path_Safe Nucleophilic Attack (Coupling) Base_DIPEA->Path_Safe Competes Base_Collidine->Path_Enol Blocked (Low Basicity) Base_Collidine->Path_Safe Dominant Path Result_Rac RACEMIZATION (D-Isomer formed) Path_Enol->Result_Rac Result_Pure PURE PEPTIDE (L-Isomer maintained) Path_Safe->Result_Pure

Figure 1: The "Base Choice" mechanism. Strong bases like DIPEA enable the direct enolization pathway, bypassing the PsiPro's natural defense against oxazolone formation. Collidine prevents this.

Validated Experimental Protocols

Do not deviate from these parameters when coupling Fmoc-Xaa-Ser/Thr(ΨMe,Me)-OH .

Protocol A: The "Gold Standard" (DIC/Oxyma)

Best for: Routine couplings, minimizing all racemization risks.

  • Reagents:

    • Fmoc-PsiPro Dipeptide (3.0 eq)

    • DIC (Diisopropylcarbodiimide) (3.0 eq)

    • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

    • Solvent: DMF or NMP (DCM can be used for solubility, 1:1 mix).

  • Procedure:

    • Dissolve the PsiPro and Oxyma in the solvent.

    • Add DIC immediately prior to adding to the resin.

    • Pre-activation: < 2 minutes (Do not age the ester).

    • Coupling Time: 2 to 4 hours at Room Temperature.

  • Why this works: This is a base-free method (during activation).[3] The acidity of Oxyma suppresses enolization.

Protocol B: The "Power Coupling" (HATU/Collidine)

Best for: Extremely difficult sequences or when DIC fails.

  • Reagents:

    • Fmoc-PsiPro Dipeptide (2.5 eq)

    • HATU (2.4 eq) — Slight deficit to prevent capping.

    • TMP (2,4,6-Trimethylpyridine / Collidine) (2.5 - 5.0 eq)

    • NO DIPEA.

  • Procedure:

    • Dissolve PsiPro and HATU in DMF.

    • Add Collidine.[4][5][6]

    • Add to resin immediately.

    • Coupling Time: 1 to 2 hours.

  • Why this works: Collidine acts as a proton scavenger for the H+ released during coupling but is too weak to strip the alpha-proton from the activated amino acid.

Comparative Data: Base Effects

ParameterDIPEA (Diisopropylethylamine)Collidine (TMP)Impact on PsiPro
pKa (Conjugate Acid) ~10.5~7.4Collidine is ~1000x less basic.
Steric Hindrance HighVery HighBoth are hindered, but Collidine's aromatic ring adds bulk.
Racemization Risk High (via Enolization)Low/Negligible DIPEA promotes alpha-proton abstraction.
Coupling Speed FastModerateCollidine is sufficient for HATU/PyBOP activation.
Recommendation AVOID for Cys, His, PsiProPREFERRED Standard for racemization-prone couplings.

Workflow Decision Tree

Follow this logic to ensure process integrity.

CouplingWorkflow Start Start: Coupling PsiPro Dipeptide CheckSeq Check Sequence: Is Xaa (N-term of dipeptide) Cys or His? Start->CheckSeq Sensitive Yes (Cys/His present) CheckSeq->Sensitive Yes Standard No (Val, Phe, etc.) CheckSeq->Standard No Method_A MANDATORY: DIC / Oxyma Pure (Base-Free) Sensitive->Method_A Method_B Option 1: DIC / Oxyma Option 2: HATU / Collidine Standard->Method_B Execute Execute Coupling (2-4 Hours) Method_A->Execute Warning CRITICAL STOP: Do NOT use DIPEA/HBTU Method_B->Warning Avoid Method_B->Execute

Figure 2: Decision Matrix for selecting the correct coupling protocol based on residue sensitivity.

References

  • Wöhr, T., & Mutter, M. (1995).[7][8] Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides.[1][2][7][8] Tetrahedron Letters.[8] Link

  • ChemPep Technical Notes. Fmoc Solid Phase Peptide Synthesis: Coupling Reagents and Base Selection.Link

  • Bachem Technical Guides. Pseudoproline & Isoacyl dipeptides: Preventing Aggregation.Link

  • BenchChem Support. Strategies to Prevent Racemization During Peptide Synthesis.Link[9]

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for Prevention of Racemization. Journal of Organic Chemistry. Link

Disclaimer: This guide is for research purposes. Always verify protocols with a small-scale test cleavage before committing valuable resin.

Sources

Technical Support Center: Purification of Peptides Containing Fmoc-Ala-Cys(ΨMe,Me)pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-CYS-PSI-001 Status: Escalated to Senior Application Scientist Subject: Troubleshooting HPLC purification and Mass Spec anomalies for Cys-Pseudoproline peptides.

Executive Summary

You are likely encountering difficulties because Fmoc-Ala-Cys(ΨMe,Me)pro-OH behaves differently than standard Ser/Thr pseudoprolines. While Ser/Thr oxazolidine rings open rapidly in TFA, the Cys-derived thiazolidine ring is significantly more stable.

The most common failure modes are:

  • Incomplete Ring Opening: Observing a Mass +40 Da anomaly (isopropylidene adduct).

  • Hydrophobicity Shifts: The closed-ring peptide elutes significantly later than the native peptide.

  • Oxidation: Free cysteines rapidly dimerize (Mass 2M-2H) at neutral pH.

Module 1: The "Ghost" Peak (+40 Da) Diagnostic

User Question: "I see a major peak with a mass exactly 40 Da higher than my expected peptide. Is this an adduct?"

Technical Insight: This is the hallmark of an intact thiazolidine ring . The "Ψ(Me,Me)pro" structure is a dimethyl-thiazolidine ring derived from acetone. Unlike standard protecting groups (Boc, tBu), this ring requires thermodynamic equilibrium to open. If your cleavage cocktail lacks sufficient water or the reaction time is too short, the ring remains closed.

Corrective Protocol:

  • Check the Cocktail: Ensure your cleavage cocktail contains at least 2.5% to 5% Water . The hydrolysis is water-dependent.

    • Recommended Cocktail: TFA (94%) / Water (2.5%) / EDT (2.5%) / TIS (1%).

  • Extend Cleavage Time: Cys-pseudoprolines often require 3–4 hours in TFA, whereas standard peptides cleave in 1–2 hours.

  • Rescue Procedure: If you have already precipitated the peptide and see the +40 Da mass:

    • Redissolve the crude peptide in neat TFA/Water (95:5).

    • Let it stand for 2 hours.

    • Reprecipitate with cold ether.[1]

Module 2: HPLC Method Development

User Question: "My peptide elutes as a broad smear, or I see multiple peaks with the same mass."

Technical Insight: Free cysteine peptides are notorious for on-column oxidation and disulfide shuffling. Additionally, if the thiazolidine ring is only partially open, you will have two distinct species with vastly different hydrophobicities.

Troubleshooting Table: Peak Shape & Retention

SymptomProbable CauseSolution
Broad / Split Peak Disulfide shuffling (Dimerization)Acidify Eluents: Ensure Buffer A and B have 0.1% TFA. Avoid phosphate buffers at pH > 6.
Late Eluting Peak (+40 Da) Closed Thiazolidine RingReprocess: See Module 1. The closed ring is much more hydrophobic than the free Cys.
Doublet Peak (Same Mass) Cys Racemization (L-Cys vs D-Cys)Check Coupling: Cys is prone to racemization during coupling if base (DIEA) is too high. Use Oxyma/DIC at neutral pH.
Fronting Peak Overloading / AggregationTemperature: Run the column at 40°C–50°C to disrupt aggregates (unless Met/Trp are present and sensitive).

Visualization: The Thiazolidine Cleavage Pathway The diagram below illustrates the critical bottleneck where the +40 Da impurity originates.

CleavagePathway Start Peptide-Resin (Protected) TFA_Step TFA Cleavage (Standard 2 hrs) Start->TFA_Step 95% TFA Intermediate Thiazolidine Species (Mass +40 Da) Hydrophobic TFA_Step->Intermediate Fast Step Intermediate->Intermediate Low Water / Short Time (Stuck State) Final Native Peptide (Free Cys-Ala) Hydrophilic Intermediate->Final Slow Hydrolysis Requires H2O + Time

Caption: The conversion from the Thiazolidine intermediate to the Native Peptide is the rate-limiting step. Insufficient water traps the peptide in the red state (+40 Da).

Module 3: Handling & Storage (Preventing Dimerization)

User Question: "I purified the peptide, but after lyophilization, the mass spectrum shows 2M-2H (Dimer). How do I stop this?"

Technical Insight: Cysteine thiols (-SH) oxidize to disulfides (-S-S-) in air, especially at pH > 7. Lyophilization concentrates the peptide, accelerating this process.

Protocol for Handling Cys-Peptides:

  • Eluent Modification: Use 0.1% TFA throughout. The low pH protonates the thiol, reducing reactivity.

  • Degassing: Thoroughly degas all HPLC solvents with Helium or ultrasonication to remove dissolved oxygen.

  • Post-Purification Storage:

    • Lyophilize immediately after collection.

    • Store under Argon or Nitrogen.

    • If the dimer forms, treat with TCEP (Tris(2-carboxyethyl)phosphine) before use. TCEP is preferred over DTT because it is stable at acidic pH and does not interfere with UV monitoring as aggressively as DTT.

Module 4: Workflow Decision Tree

Use this logic flow to determine your next experimental step.

DecisionTree CheckMass Check Crude Mass Spec IsMassCorrect Is Mass Correct? CheckMass->IsMassCorrect MassPlus40 Mass = Expected + 40 Da IsMassCorrect->MassPlus40 No (+40) MassDimer Mass = 2 x Expected - 2 Da IsMassCorrect->MassDimer No (Dimer) Action_Purify ACTION: Proceed to HPLC Gradient: 5-60% B over 30 min IsMassCorrect->Action_Purify Yes Action_ReCleave ACTION: Re-treat with 95% TFA / 5% H2O for 2 hrs MassPlus40->Action_ReCleave Action_Reduce ACTION: Add TCEP Purify at pH 2 MassDimer->Action_Reduce Action_ReCleave->CheckMass Re-analyze

Caption: Decision matrix for diagnosing mass anomalies before committing to preparative HPLC.

References
  • Novabiochem (Merck). Cleavage and Deprotection Protocols for Fmoc SPPS. (Standard protocols for pseudoproline handling).

  • Sampson, W. R., et al. The synthesis of "difficult" peptides using pseudoproline dipeptides. (Foundational work on aggregation disruption).

  • Mutter, M., et al. Pseudoprolines: peptide bond structure disruption in the solubilization of difficult sequences. (Mechanism of thiazolidine stability).[2]

  • Bachem. Peptide Cleavage: A Guide to TFA Cleavage in Fmoc SPPS. (Scavenger cocktails for Cys-containing peptides).

Sources

Technical Support Center: Troubleshooting Incomplete Cleavage of Pseudoproline Dipeptides from Resin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the incomplete cleavage of peptides containing pseudoproline dipeptides from the resin. Here, we synthesize technical accuracy with field-proven insights to help you navigate this common challenge in SPPS.

Introduction to Pseudoproline Dipeptides in SPPS

Pseudoproline dipeptides are invaluable tools in Fmoc-based solid-phase peptide synthesis, particularly for long or challenging sequences.[1] These dipeptides, derived from serine (Ser), threonine (Thr), or cysteine (Cys), are incorporated into a peptide sequence to disrupt the formation of secondary structures like β-sheets, which can lead to aggregation and poor coupling efficiency.[1][2][3][4] The oxazolidine or thiazolidine ring of the pseudoproline introduces a "kink" in the peptide backbone, enhancing solubility and improving synthetic yields.[2][5] Upon completion of the synthesis, the pseudoproline moiety is removed during the final trifluoroacetic acid (TFA) cleavage step, regenerating the native amino acid.[1][3] However, incomplete cleavage can lead to significantly reduced yields and purification difficulties.

Frequently Asked Questions (FAQs)

Q1: How do I know if I have incomplete cleavage of my pseudoproline-containing peptide?

A low final peptide yield is the most common indicator. To confirm that the issue is incomplete cleavage, you can perform a qualitative Kaiser test on the resin beads after the cleavage procedure.[6] A deep blue or purple color indicates the presence of free primary amines on the peptide still attached to the resin.[6]

Q2: What is the general mechanism for pseudoproline cleavage?

The cleavage of pseudoproline dipeptides is an acid-catalyzed process. Trifluoroacetic acid (TFA) protonates the oxazolidine or thiazolidine ring, leading to ring-opening and the regeneration of the native serine, threonine, or cysteine residue.[3][7] This occurs concurrently with the cleavage of the peptide from the resin and the removal of other side-chain protecting groups.

Q3: Are all pseudoproline dipeptides cleaved with the same efficiency?

Generally, oxazolidine-based pseudoprolines (from Ser and Thr) are readily cleaved with standard TFA cocktails.[3] Thiazolidine-based pseudoprolines (from Cys) have been reported to be more stable to TFA, sometimes requiring longer cleavage times or harsher conditions.[2] However, recent studies have shown that their cleavage can be as efficient as their oxazolidine counterparts.[2]

In-Depth Troubleshooting Guide

If you have confirmed incomplete cleavage, this section provides a systematic approach to identify and resolve the root cause.

Step 1: Evaluate Your Cleavage Cocktail

The composition of your cleavage cocktail is critical for efficient cleavage and for protecting your peptide from side reactions.

Common Issue: Inappropriate or degraded cleavage cocktail.

Causality: TFA is the primary reagent for cleavage, but scavengers are necessary to quench reactive cationic species generated from protecting groups and the resin linker. Without effective scavengers, these cations can re-attach to the peptide or cause other side reactions.[8] Reagents, especially TFA and thio-compounds, can degrade over time, reducing their efficacy.[6][9]

Solutions:

  • Use Fresh Reagents: Always prepare your cleavage cocktail fresh before each use with high-quality reagents.[8][10]

  • Select Appropriate Scavengers: The choice of scavengers depends on the amino acids in your peptide sequence. A common and effective general-purpose cocktail is Reagent K. However, for most sequences, a simpler mixture is often sufficient.

Scavenger Purpose Typical Concentration
WaterProton source, helps suppress some side reactions.2.5 - 5%
Triisopropylsilane (TIS)Reduces trityl cations and other carbocations.2.5 - 5%
1,2-Ethanedithiol (EDT)Scavenges a broad range of cations, particularly useful for peptides containing Trp.2.5%
PhenolScavenges various cationic species.5%
ThioanisoleA scavenger that also helps to soften the resin.5%

Recommended General-Purpose Cleavage Cocktail:

A widely effective and less malodorous cleavage cocktail for many sequences is a mixture of TFA/TIS/water (95:2.5:2.5, v/v/v).[8] For peptides with sensitive residues like Cys, Met, or Trp, consider using a more robust cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT).

Step 2: Optimize Cleavage Conditions

Common Issue: Insufficient cleavage time or inadequate TFA concentration.[8]

Causality: The cleavage reaction is a chemical process that requires sufficient time to go to completion. While many peptides are cleaved within 2-3 hours, more complex or sterically hindered peptides, as well as those with certain pseudoprolines, may require longer reaction times.[8][11] A high concentration of TFA (typically 95%) is necessary to drive the cleavage reaction.[8]

Solutions:

  • Extend Cleavage Time: If you suspect incomplete cleavage, extend the reaction time to 3-4 hours.[8] For particularly difficult sequences or if using thiazolidine-based pseudoprolines, you may need to extend it further. It is always recommended to perform a small-scale trial cleavage to determine the optimal time.[12]

  • Ensure Sufficient TFA Volume: Use enough cleavage cocktail to fully swell the resin.[10] For polystyrene resins, a common recommendation is 10-25 ml of cocktail per gram of resin.

Step 3: Post-Cleavage Verification and Re-Cleavage

Common Issue: Peptide remains on the resin after the initial cleavage attempt.

Causality: As discussed, this can be due to suboptimal cleavage cocktail or conditions.

Solution:

  • Perform a Post-Cleavage Kaiser Test: This will confirm the presence of remaining peptide on the resin.[6]

  • Re-cleave the Resin: If the Kaiser test is positive, you can re-subject the resin to a fresh batch of cleavage cocktail for an extended period.[9]

Experimental Protocols

Protocol 1: Post-Cleavage Kaiser Test

Objective: To qualitatively assess for the presence of peptide remaining on the resin after cleavage.[6]

Materials:

  • Resin beads post-cleavage

  • Reagent A: 5% (w/v) ninhydrin in ethanol

  • Reagent B: 80% (w/v) phenol in ethanol

  • Reagent C: 0.001 M KCN in pyridine

  • Small glass test tube

  • Heating block at 100°C

Procedure:

  • Place a small sample of dried resin beads (5-10 mg) into a clean test tube.[6]

  • Add 2-3 drops each of Reagent A, B, and C to the test tube.[6]

  • Heat the tube at 100°C for 5 minutes.[6]

  • Observe the color of the beads and the solution.[6]

Interpretation:

  • Positive Result (Incomplete Cleavage): A deep blue or purple color indicates the presence of primary amines.[6]

  • Negative Result (Complete Cleavage): The solution and beads remain colorless or turn a faint yellow/brown.[6]

Protocol 2: Standard Cleavage of Pseudoproline-Containing Peptides

Objective: To cleave the peptide from the resin and deprotect the side chains, including the pseudoproline moiety.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the freshly prepared cleavage cocktail (10-25 mL per gram of resin).

  • Stir or gently agitate the mixture at room temperature for 2-3 hours.[8][11]

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).[11]

  • Isolate the peptide precipitate by centrifugation or filtration.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete cleavage of pseudoproline dipeptides.

G start Low Peptide Yield confirm Perform Post-Cleavage Kaiser Test start->confirm kaiser_pos Positive (Blue/Purple) Incomplete Cleavage confirm->kaiser_pos kaiser_neg Negative (Yellow/Clear) Cleavage Complete confirm->kaiser_neg eval_cocktail Evaluate Cleavage Cocktail: - Freshly prepared? - Appropriate scavengers? kaiser_pos->eval_cocktail other_issues Investigate Other Issues: - On-resin aggregation - Poor synthesis efficiency - Work-up problems kaiser_neg->other_issues cocktail_ok Yes eval_cocktail->cocktail_ok Looks Good cocktail_no No eval_cocktail->cocktail_no Problem Found eval_conditions Optimize Cleavage Conditions: - Extend time (3-4h)? - Sufficient volume? cocktail_ok->eval_conditions remake_cocktail Prepare Fresh Cocktail with Correct Scavengers cocktail_no->remake_cocktail re_cleave Re-cleave Resin with Optimized Protocol remake_cocktail->re_cleave conditions_ok Yes eval_conditions->conditions_ok Looks Good conditions_no No eval_conditions->conditions_no Problem Found conditions_ok->re_cleave adjust_conditions Increase Cleavage Time and/or Volume conditions_no->adjust_conditions adjust_conditions->re_cleave

Caption: Troubleshooting workflow for incomplete pseudoproline dipeptide cleavage.

Concluding Remarks

The successful synthesis of complex peptides often relies on the strategic use of tools like pseudoproline dipeptides. While they are highly effective at mitigating on-resin aggregation, their successful removal is paramount to achieving a high yield of the final product. By systematically evaluating your cleavage cocktail and reaction conditions, you can effectively troubleshoot and resolve issues of incomplete cleavage. Always remember that a small-scale trial cleavage is a prudent step to optimize conditions for your specific peptide.

References

  • Peptide test cleavage troubleshooting. Reddit. [Link]

  • Pseudoproline Dipeptides. Aapptec Peptides. [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. [Link]

  • Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • 13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or. Thieme Chemistry. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Pseudoproline dipeptides.
  • Cleavage Cocktail Selection. CDN. [Link]

Sources

Technical Support Center: Managing Steric Hindrance with Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: SPPS-PSEUDO-CYS-001

Strategic Overview

You are likely employing Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH to overcome "difficult sequences" where intermolecular hydrogen bonding leads to


-sheet aggregation (1). This dipeptide acts as a "magic bullet" by introducing a kink  in the peptide backbone. The cyclic thiazolidine ring (derived from Cysteine) mimics the structure of Proline, disrupting secondary structure formation and solubilizing the growing chain.[1]

However, the very feature that solves aggregation—the bulky gem-dimethyl thiazolidine ring—introduces significant steric hindrance during the coupling and cleavage steps. This guide addresses the paradox of using a bulky tool to solve a steric problem.

Module 1: The Installation Phase (Coupling the Dipeptide)

The most critical failure point is the initial attachment of the bulky dipeptide unit to the resin-bound peptide. The C-terminal Cysteine is sterically crowded by the dimethyl group at the 2-position of the thiazolidine ring.

Troubleshooting Guide: Low Coupling Efficiency

Symptom: Kaiser test remains positive (blue) or HPLC shows significant deletion sequences after coupling the dipeptide.

Root Cause: The activation kinetics of the bulky carboxyl group are slow. Standard HBTU/DIPEA protocols often fail to drive the reaction to completion before the activated ester hydrolyzes.

Optimized Protocol: We recommend shifting to Oxyma Pure/DIC or HATU/Collidine chemistries.

ParameterStandard Protocol (Avoid)High-Efficiency Protocol (Recommended)
Coupling Reagent HBTU or TBTUHATU or DIC/Oxyma Pure
Base DIPEA (Diisopropylethylamine)TMP (2,4,6-Trimethylpyridine / Collidine)
Equivalents 3-4 eq3 eq (re-couple if necessary)
Time 45 min2 x 120 min (Double Coupling)
Solvent DMFDMF/NMP (1:1) to improve swelling

Mechanism of Action: Using Collidine instead of DIPEA is crucial. Cysteine derivatives are prone to racemization (conversion of L-Cys to D-Cys) via base-catalyzed proton abstraction at the


-carbon. Collidine is a weaker, more sterically hindered base than DIPEA, significantly reducing C-terminal racemization during the slow activation required for this bulky monomer (2).

Module 2: The Elongation Phase (Building on the Dipeptide)

Once the dipeptide is installed, you must couple the next amino acid onto the N-terminal Alanine.

Symptom: Difficulty coupling the subsequent amino acid (AA


).

Technical Insight: Unlike single pseudoprolines (where you must couple onto a hindered secondary amine), this dipeptide presents an N-terminal Alanine . This is a primary amine and is generally accessible. However, the "kink" structure can sometimes bury the N-terminus inside the resin matrix.

Action Plan:

  • Fmoc Removal: Ensure complete deprotection. The bulky ring can slow down piperidine access. Extend deprotection time to 2 x 10 minutes .

  • Monitoring: Use the Chloranil Test (for secondary amines) or TNBS test rather than Kaiser, as the proline-like structure can sometimes give false negatives/positives depending on the specific conformation, though Ala is a primary amine.

  • Next Coupling: Use standard HATU conditions. The steric hindrance is largely on the previous residue (the Cys ring), so the Ala N-terminus is relatively reactive.

Module 3: The "Reveal" (Ring Opening & Cleavage)

The thiazolidine ring is stable to base (piperidine) but cleaves in acid (TFA) to restore the native Cysteine and Alanine residues.

Symptom: Mass spectrometry shows a mass +40 Da higher than expected (retention of the isopropylidene bridge).

Root Cause: Thiazolidines (Cys-derived) are chemically more stable than Oxazolidines (Ser/Thr-derived). Standard 95% TFA cocktails may not fully open the ring if water content is too low or scavengers are insufficient.

The "Ring-Opener" Cocktail: To drive the equilibrium from the closed thiazolidine to the open Cysteine, you need high thermodynamic activity of water and strong acid.

  • TFA: 94%

  • TIS (Triisopropylsilane): 1% (Scavenger)

  • EDT (Ethanedithiol) or DODT: 2.5% (Crucial for Cys protection)

  • H₂O: 2.5% (Essential for hydrolysis of the iminium ion intermediate)

Reaction Time: Increase cleavage time to 3–4 hours .

Visualizing the Workflow

The following diagram illustrates the decision logic for managing this specific building block.

SPPS_Workflow Start Start: Coupling Fmoc-Ala-Cys(Psi)Pro-OH Check_Agg Is Sequence Aggregation Prone? Start->Check_Agg Coupling Coupling Step Use HATU/Collidine or DIC/Oxyma (Avoid DIPEA to prevent Racemization) Check_Agg->Coupling Yes (Standard Use) Coupling_Check Coupling Complete? Coupling->Coupling_Check Double_Couple Perform Double Coupling (2 x 2 hours) Coupling_Check->Double_Couple No (Color Test +) Elongation Elongation Phase Couple next AA to Ala-N-Term Coupling_Check->Elongation Yes Double_Couple->Coupling_Check Cleavage Cleavage & Deprotection (Ring Opening) Elongation->Cleavage Cocktail_Check Cocktail Composition? Cleavage->Cocktail_Check Success Native Peptide Recovered (Cys Restored) Cocktail_Check->Success High H2O (2.5%) + EDT Failure Incomplete Ring Opening (+40 Da Mass Shift) Cocktail_Check->Failure Low H2O / Short Time

Figure 1: Decision matrix for incorporating thiazolidine pseudoproline dipeptides, highlighting critical control points at coupling and cleavage.

Frequently Asked Questions (FAQ)

Q1: Why use the dipeptide (Ala-Cys) instead of coupling the pseudoproline monomer directly? A: Coupling a single pseudoproline monomer (Fmoc-Cys(Psi)Pro-OH) places a sterically hindered secondary amine on the resin. Coupling the next amino acid onto that hindered amine is notoriously difficult and slow. The dipeptide Fmoc-Ala-Cys(Psi)Pro-OH comes with the "next" residue (Alanine) already attached. You only have to couple to the Ala, which is a primary amine and much easier (3).

Q2: Can I use microwave irradiation for the coupling? A: Proceed with caution. While microwave energy improves coupling of hindered residues, Cysteine derivatives are thermally sensitive and prone to racemization.[2] If using microwave, limit the temperature to 50°C and use Collidine as the base. Do not exceed 75°C.

Q3: My mass spec shows a peak at M+40. What happened? A: This is the classic signature of incomplete thiazolidine ring opening. The isopropylidene group (from the acetone used to make the ring) is still attached.

  • Fix: Resuspend the crude peptide in a fresh cocktail of TFA/H₂O (95:5) and stir for an additional 2 hours. The water is necessary to hydrolyze the intermediate iminium ion.

Q4: Is the "Psi(Me,Me)pro" unit stable to Piperidine? A: Yes. The thiazolidine ring is stable to basic Fmoc-deprotection conditions (20% Piperidine in DMF). It is designed to survive the entire synthesis and only open during the final acidic cleavage.

References

  • Mutter, M., et al. "Pseudoprolines: peptide bond substitutes for the prevention of secondary structure formation in peptide synthesis." Peptide Research, vol. 8, no. 3, 1995.

  • Merck/Novabiochem. "Fmoc Solid Phase Peptide Synthesis: Pseudoproline Dipeptides." Novabiochem Technical Letters.

  • Sampson, W.R., et al. "The synthesis of difficult peptides using pseudoproline dipeptides." Journal of Peptide Science, vol. 5, 1999.

Sources

Validation & Comparative

Comparative Guide: HPLC Analysis of Peptides Synthesized with Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC analysis results for peptides synthesized using the pseudoproline dipeptide Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH versus standard stepwise Solid Phase Peptide Synthesis (SPPS).

Executive Summary

Synthesizing hydrophobic or "difficult" peptide sequences often results in low purity and yield due to on-resin aggregation (β-sheet formation).[1] The pseudoproline dipeptide This compound is a specialized building block designed to overcome this by introducing a "kink" in the peptide backbone.

This guide compares the HPLC profiles of peptides generated via:

  • Method A (Standard): Stepwise coupling of Fmoc-Cys(Trt)-OH and Fmoc-Ala-OH.

  • Method B (Pseudoproline): Direct coupling of this compound.

Key Finding: Method B consistently yields sharper HPLC peaks and higher crude purity by preventing aggregation-induced deletion sequences. However, analysts must be vigilant for incomplete thiazolidine ring opening, a unique impurity profile distinguishable by Mass Spectrometry (+40 Da).

Technical Mechanism & Rationale

The Aggregation Problem

In standard SPPS, growing peptide chains often associate via intermolecular hydrogen bonds, forming stable β-sheets.[2] This steric occlusion prevents the entry of activated amino acids, leading to deletion sequences (missing residues) visible as "shoulders" or broad impurity mounds on HPLC.

The Pseudoproline Solution

The Psi(Me,Me)pro moiety is a 2,2-dimethylthiazolidine derivative of Cysteine. It mimics the structure of Proline, locking the peptide backbone into a cis-amide conformation. This "kink" disrupts the secondary structure, keeping the growing chain solvated and accessible.[2]

Mechanism Diagram

The following diagram illustrates the workflow and the critical ring-opening step during cleavage.

G Start Resin-Bound Peptide (Aggregation Prone) Stepwise Method A: Standard Coupling (Fmoc-Cys(Trt) + Fmoc-Ala) Start->Stepwise Pseudo Method B: Pseudoproline Coupling (Fmoc-Ala-Cys(Psi(Me,Me)pro)) Start->Pseudo Aggreg Aggregation (Incomplete Coupling) Stepwise->Aggreg H-Bonding Kink Backbone Kink (Disrupted Beta-Sheets) Pseudo->Kink Cis-Amide Lock Cleavage TFA Cleavage (Acidolysis) Aggreg->Cleavage Kink->Cleavage ResultA Crude A: Deletion Sequences Low Purity Cleavage->ResultA Standard ResultB Crude B: Native Peptide (Ala-Cys) High Purity Cleavage->ResultB Ring Opening (Hydrolysis) ResultThz Impurity: Thiazolidine Adduct (+40 Da) Cleavage->ResultThz Incomplete Hydrolysis

Caption: Workflow comparison showing how the pseudoproline moiety prevents aggregation but introduces a specific ring-opening requirement during cleavage.

Experimental Protocols

Synthesis Methodologies
ParameterMethod A: Standard StepwiseMethod B: Pseudoproline Dipeptide
Building Blocks Fmoc-Cys(Trt)-OH (1.0 eq) then Fmoc-Ala-OH (1.0 eq)This compound (1.0 eq)
Coupling Reagents DIC/Oxyma or HBTU/DIEADIC/Oxyma or HATU/DIEA
Coupling Time 2 x 45 min (Double coupling often required)1 x 60 min (Single coupling usually sufficient)
Solvent DMFDMF
Critical Cleavage Protocol (Method B)

Unlike Ser/Thr pseudoprolines (oxazolidines) which hydrolyze rapidly, the Cys-derived thiazolidine ring is more stable. Standard cleavage cocktails may be insufficient.

  • Standard Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O.[3]

  • Recommended Cocktail for Cys-Psi: 94% TFA, 2.5% EDT (Ethanedithiol), 2.5% H2O, 1% TIS.

  • Duration: 3–4 hours (vs. standard 2 hours).

  • Note: High water concentration favors the equilibrium towards ring opening (hydrolysis of the acetone adduct).

HPLC Analysis & Comparison

Analytical Conditions
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.[4]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 65% B over 30 minutes.

  • Detection: UV at 214 nm (amide bond) and 280 nm (if Trp/Tyr present).

Comparative Data Profile
FeatureMethod A (Standard)Method B (Pseudoproline)
Main Peak Shape Broad, tailing (indicative of aggregation).Sharp, symmetrical.
Retention Time (

)
Target peak often co-elutes with des-Ala or des-Cys impurities.Distinct target peak. Late-eluting hydrophobic impurities are minimized.
Purity (Area %) Typically 40–60% for difficult sequences.Typically >85% for the same sequence.
Major Impurities Deletion sequences (N-1, N-2).Thiazolidine adduct (+40 Da) if cleavage is too short.
Yield Low (due to aggregation/termination).High (near quantitative coupling).
Troubleshooting: Identifying the Thiazolidine Adduct

If the pseudoproline ring does not fully open during TFA cleavage, you will observe a specific impurity peak on the HPLC.

  • HPLC Behavior: The Thiazolidine-protected peptide is more hydrophobic than the native peptide. It will elute later (higher

    
    ) than the target Ala-Cys peptide.
    
  • Mass Spec Confirmation:

    • Native Peptide: Mass =

      
      
      
    • Thiazolidine Impurity: Mass =

      
      
      
    • Calculation: The ring adds an isopropylidene group (

      
      , +42) but loses water (
      
      
      
      , -18) during formation? No, the net addition to the linear Cys is the acetone equivalent minus water.
    • Correction: Cys (

      
      ) vs Thiazolidine (
      
      
      
      ). Difference is
      
      
      . Mass difference is +40.03 Da .

Expert Recommendations

  • Water is Key: The ring opening is a hydrolysis reaction. Ensure your cleavage cocktail contains at least 2.5% water. If the +40 Da impurity persists, increase water to 5% and extend cleavage time.

  • EDT Scavenger: Use Ethanedithiol (EDT) or Dithiothreitol (DTT) in the cleavage cocktail. The free thiol of the regenerated Cysteine is prone to oxidation; EDT protects it and prevents side reactions that might confuse HPLC interpretation.

  • Post-Synthesis Treatment: If the +40 Da peak is major, the crude peptide can be treated with a solution of methoxyamine or semicarbazide at acidic pH to force the ring opening before purification.

References

  • Sampson, W. R., et al. (1999). "The synthesis of 'difficult' peptides using pseudoproline dipeptides."[5] Journal of Peptide Science. Link

  • Mutter, M., et al. (2004). "Pseudoproline dipeptides for the synthesis of difficult sequences.
  • White, P. (2014).[6] "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7][8][9] Chemical Reviews. Link

  • Chem-Impex International. "Product Guide: this compound." Link

Sources

Technical Guide: Mass Spectrometry Profiling of Peptides Containing Pseudoproline Residues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of "difficult" sequences—specifically those prone to


-sheet aggregation or containing hydrophobic domains—Pseudoproline (

Pro) dipeptides
have become the gold standard alternative to native amino acids.[1] However, their utility extends beyond synthesis; they fundamentally alter the mass spectrometric (MS) profile of the peptide if retained, or serve as critical quality control markers if monitored during deprotection.

This guide objectively compares the MS characteristics of Native Peptides versus


Pro-containing Peptides , providing a self-validating workflow for researchers to confirm synthesis fidelity and analyze fragmentation mechanics.

The Chemical Context: Why Pro?

To understand the MS data, one must understand the analyte. Pseudoprolines are artificially introduced dipeptides (typically Serine- or Threonine-derived) where the side-chain functional group (hydroxyl) and the


-amino group are cyclized with a ketone or aldehyde (commonly acetone) to form an oxazolidine ring .[1]
  • Native Structure: Linear backbone, H-bonding donor (Amide NH).

  • 
    Pro Structure:  Kinked backbone (cis-trans isomerization), tertiary amide (no H-bond donor), fixed ring structure.
    

The MS Implication: The oxazolidine ring is acid-labile. In standard SPPS (Solid Phase Peptide Synthesis), it reverts to the native Ser/Thr. However, for analytical characterization, we often intentionally retain it (via mild cleavage) or encounter it as an artifact (incomplete deprotection).

Comparative MS Profiling

The following table contrasts the detection and behavior of a standard peptide against its


Pro-protected counterpart (specifically the 2,2-dimethyl-oxazolidine derivative).
Table 1: MS Performance Comparison
FeatureNative Peptide (Standard)

Pro-Containing Peptide
Operational Insight
Mass Shift (

M)
Reference Mass (

)
+

Da
(per

Pro unit)
The dimethyl-oxazolidine ring adds a net

unit. Any deviation suggests ring hydrolysis or modification.
Ionization Efficiency Variable; often poor for hydrophobic sequences due to aggregation.Enhanced ; The "kink" disrupts aggregation, improving solvation and electrospray ionization (ESI) response.Use

Pro intermediates to validate sequences that fail to fly in their native state.
Charge State Distribution Standard envelope (typically

).
Shift toward higher charge states.The tertiary amine of the oxazolidine ring has high proton affinity, altering charge capture.
Fragmentation (CID) Distributed

ion series.
Dominant N-terminal cleavage. The "Proline Effect": The tertiary amide bond is highly susceptible to cleavage, yielding intense

-ions at the

Pro site.
Acid Stability Stable in 95% TFA.[2]Labile. Half-life <5 min in 95% TFA; Stable in 1% TFA.Requires specific "Soft Cleavage" protocols for detection (see Section 3).

Experimental Protocol: The Dual-Cleavage Validation System

As a Senior Scientist, I recommend never relying on a single cleavage condition when validating complex syntheses involving


Pro. Use this self-validating "Dual-Cleavage" workflow to distinguish between synthesis failure and deprotection failure.
Reagents
  • Cocktail A (Hard Cleavage): 95% TFA, 2.5% TIS, 2.5%

    
    .
    
  • Cocktail B (Soft Cleavage): 1% TFA, 5% TIS, 94% DCM (Dichloromethane).

Step-by-Step Methodology
  • Resin Aliquoting: Split the final resin-bound peptide into two micro-centrifuge tubes (approx. 5 mg resin each).

  • Reaction:

    • Tube A (Target: Native): Add 500

      
      L Cocktail A . Shake for 2 hours at room temperature.
      
    • Tube B (Target:

      
      Pro):  Add 500 
      
      
      
      L Cocktail B . Shake for 30 minutes at room temperature. Note: Do not exceed 30 mins to prevent partial ring opening.
  • Precipitation:

    • Evaporate Tube B (DCM) under Nitrogen flow immediately.

    • Precipitate Tube A with cold diethyl ether as per standard protocol.

  • MS Analysis: Re-dissolve both samples in 50:50 ACN:

    
     (0.1% Formic Acid) and inject via Direct Infusion or LC-MS.
    
Data Interpretation[1][2][3][4][5][6][7][8]
  • Scenario 1 (Ideal): Tube A shows Mass

    
    . Tube B shows Mass 
    
    
    
    .
  • Scenario 2 (Deprotection Failure): Tube A shows Mass

    
     (or mixed peaks).
    
  • Scenario 3 (Synthesis Failure): Tube B shows deletion sequences (e.g., Mass

    
     for missing Ile).
    

Fragmentation Mechanics: The "Proline Effect"

The most distinct advantage of analyzing the


Pro-containing peptide is the predictability of its fragmentation. In Collision-Induced Dissociation (CID), the pseudoproline residue mimics the fragmentation behavior of Proline.
Mechanism of Action[9]
  • Protonation: The tertiary amide nitrogen of the oxazolidine ring acts as a "proton sponge" due to its high basicity.

  • Bond Weakening: Protonation weakens the amide bond immediately N-terminal to the

    
    Pro residue (
    
    
    
    ).
  • Cleavage: This bond cleaves preferentially, generating a highly abundant y-ion series starting from the

    
    Pro residue.
    

Application: If you are sequencing a peptide with a "silent" region (poor fragmentation), inserting a


Pro (if the sequence allows Ser/Thr) can force fragmentation at that specific site, revealing the sequence of the preceding residues.

Visualizations

Diagram 1: The Dual-Cleavage Validation Workflow

This flowchart illustrates the decision matrix for the experimental protocol described above.

DualCleavage Resin Resin-Bound Peptide (With u03a8Pro) Split Split Sample Resin->Split HardAcid Cocktail A (95% TFA) Target: Native Split->HardAcid SoftAcid Cocktail B (1% TFA/DCM) Target: u03a8Pro Intact Split->SoftAcid MS_A MS Analysis A (Exp: Mass M) HardAcid->MS_A 2 hrs MS_B MS Analysis B (Exp: Mass M + 40) SoftAcid->MS_B 30 mins Compare Compare Spectra MS_A->Compare MS_B->Compare Result_OK Match Expected: Synthesis Validated Compare->Result_OK A=M, B=M+40 Result_Fail_Deprot A has +40 Da: Incomplete Deprotection Compare->Result_Fail_Deprot A=M+40 Result_Fail_Syn B has Deletions: Coupling Failure Compare->Result_Fail_Syn B=Missing Mass

Caption: Workflow distinguishing synthesis errors from deprotection artifacts using differential acidolysis.

Diagram 2: Pseudoproline Fragmentation Mechanism

This diagram details the specific mass shift and bond cleavage site in CID.

FragMech Precursor Precursor Ion [Xaa - u03a8Pro - Yaa] Protonation Protonation at Tertiary Amide Precursor->Protonation Cleavage CID Fragmentation (N-terminal to u03a8Pro) Protonation->Cleavage Y_Ion Dominant y-ion [u03a8Pro - Yaa]+ Cleavage->Y_Ion High Intensity B_Ion b-ion [Xaa]+ Cleavage->B_Ion MassShift Mass Artifact: +40.03 Da (Dimethyl) Y_Ion->MassShift Contains Ring

Caption: CID fragmentation pathway showing the 'Proline Effect' and characteristic +40 Da mass shift.

References

  • Wöhr, T., & Mutter, M. (1995). Pseudoproline dipeptides for peptide synthesis: Preventing aggregation & improving yield.[1] Journal of the American Chemical Society.

  • Sampson, W. R., et al. (2010). The synthesis of pseudoproline dipeptides. Tetrahedron Letters.

  • White, P. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development.

  • Matrix Science. Peptide Fragmentation Nomenclature and Mechanics. Mascot Help Guide.

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis: Pseudoproline Dipeptides. Technical Bulletin.

Sources

Safety Operating Guide

Technical Guide: Safe Disposal and Handling of Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Operational Context & Compound Integrity

Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH is a specialized pseudoproline dipeptide derivative used to disrupt aggregation during Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, the pseudoproline moiety (Ψ) —a thiazolidine ring derived from cysteine and acetone—introduces a "kink" in the peptide backbone, preventing


-sheet formation.[1]

While often classified as low-hazard by GHS standards, the specific chemical reactivity of the oxazolidine/thiazolidine ring (acid lability) and the environmental impact of Fmoc-derivatives necessitate a rigorous disposal protocol. This guide moves beyond the basic SDS to provide a logistical framework for waste management.

Quantitative Data Summary
PropertySpecification
Chemical Name Fmoc-L-alanyl-L-cysteine pseudoproline (2,2-dimethyl-4-thiazolidinecarboxylic acid derivative)
CAS Number 158531-43-2
Molecular Weight 454.55 g/mol
Physical State White to off-white powder
Storage -10°C to -20°C (Desiccated)
Stability Acid-labile (Ring opens in TFA); Base-labile (Fmoc removal)
Hazard Class Generally Non-Hazardous (GHS); Treat as Irritant (H315, H319)

Hazard Identification & Compatibility

Before disposal, one must understand the chemical behavior of the waste.

  • Acid Sensitivity: The

    
    pro ring is designed to cleave under acidic conditions (e.g., 95% TFA), releasing acetone and regenerating the native Cys residue. Do not mix solid waste with strong acids , as this may generate heat or volatile byproducts in the waste container.
    
  • Base Sensitivity: The Fmoc group is cleaved by secondary amines (Piperidine), generating dibenzofulvene, which can polymerize.

  • Environmental Fate: Fmoc-amino acids are generally not biodegradable in short timeframes and should never be released into municipal wastewater.

Disposal Protocols

Protocol A: Disposal of Expired or Excess Solid Reagent

Objective: Safe removal of pure solid compound without generating dust or cross-contamination.[2]

  • Segregation: Isolate the container. Do not combine with oxidizers or strong acids.

  • Labeling: Apply a hazardous waste label. Even if non-regulated by RCRA, label as "Non-Regulated Chemical Waste - Solid" with the constituent "Fmoc-Ala-Cys-Pseudoproline."

  • Primary Containment: Keep in the original glass/plastic vial if possible. Ensure the cap is taped securely.

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Zip-lock type) to contain any potential breakage.

  • Transfer: Move to the designated Solid Chemical Waste drum (typically a wide-mouth HDPE drum).

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Context: This compound is often dissolved in DMF (Dimethylformamide) or NMP during synthesis.

  • Characterization: Identify the solvent matrix.

    • Scenario 1 (DMF/NMP/DCM): Dispose of in "Organic Solvents - Halogenated" if DCM is present. If only DMF/NMP, use "Organic Solvents - Non-Halogenated."

    • Scenario 2 (Cleavage Cocktails): If the waste contains TFA (Trifluoroacetic acid), it must go into a dedicated "Acidic Organic Waste" stream. Note: The pseudoproline ring will hydrolyze here.

  • Neutralization (Optional but Recommended): If the waste contains significant scavenger thiols (EDT, Dodecanethiol), treat with bleach (sodium hypochlorite) only if permitted by local EHS to quench odors, otherwise seal tightly.

  • Container: Use high-density polyethylene (HDPE) or glass carboys. Do not use metal containers if acidic species are present.

Protocol C: Contaminated Consumables (Sharps & Debris)

Items: Weighing boats, pipette tips, contaminated gloves.

  • Debris: Place all dry, contaminated items into a dedicated "Solid Chemical Debris" bucket (often lined with a clear heavy-duty bag).

  • Sharps: Contaminated needles or glass pipettes must go into a rigid Sharps Container labeled "Chemical Contamination."

Visualized Workflows

Figure 1: Waste Stream Decision Matrix

This logic tree guides the researcher to the correct disposal stream based on the physical state and solvent matrix.

WasteDecision Start Waste Material Containing This compound StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Debris) StateCheck->Solid Dry Liquid Liquid (Solution) StateCheck->Liquid Dissolved SolidType Type? Solid->SolidType LiquidSolvent Solvent Matrix? Liquid->LiquidSolvent PureChem Pure Reagent (Vial) SolidType->PureChem Debris Consumables (Gloves/Tips) SolidType->Debris BinSolid Solid Chemical Waste Drum (Incineration) PureChem->BinSolid Debris->BinSolid Acidic Contains TFA/Acids? LiquidSolvent->Acidic Halogen Contains DCM/Chloroform? BinHalo Halogenated Solvent Waste Halogen->BinHalo Yes (DCM) BinNonHalo Non-Halogenated Solvent Waste (High BTU Fuel) Halogen->BinNonHalo No (DMF/NMP) Acidic->Halogen No BinAcid Acidic Organic Waste Acidic->BinAcid Yes (Cleavage)

Caption: Decision matrix for segregating Fmoc-Ala-Cys(Psi) waste streams to ensure regulatory compliance and safety.

Figure 2: Spill Cleanup Protocol

Immediate response workflow for powder spills in the laboratory.

SpillCleanup Start Powder Spill Detected Assess Assess Volume & Hazard (Isolate Area) Start->Assess PPE Don PPE: Gloves, Goggles, N95/Mask Assess->PPE Method Dry Cleanup Method PPE->Method Action1 Cover with Wet Paper Towel (Prevent Dust) Method->Action1 Action2 Scoop into Bag Action1->Action2 Action3 Wipe Area with Soap & Water Action2->Action3 Disposal Dispose as Solid Chemical Waste Action3->Disposal

Caption: Step-by-step spill response emphasizing dust suppression to prevent inhalation.

Regulatory & Compliance Framework

While this compound is not typically listed on the EPA's RCRA P-list or U-list, it must be managed as "Characteristic Waste" due to its chemical nature and potential for environmental persistence.

  • US EPA (RCRA): Dispose of via a licensed Treatment, Storage, and Disposal Facility (TSDF). The preferred method is Incineration (Waste Code: D001 if ignitable solvent present, or non-regulated chemical waste).

  • Drain Disposal: STRICTLY PROHIBITED. The compound may precipitate in pipes or harm aquatic life.

  • Empty Containers: Vials that are "RCRA Empty" (containing <3% by weight) should still be rinsed with a compatible solvent (e.g., Acetone) into the liquid waste stream before glass recycling or trash disposal, depending on institutional policy.

References

  • National Institutes of Health (NIH). (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Retrieved from [Link]

  • Aapptec. (2019). Pseudoproline Dipeptides: Stability and Handling. Retrieved from [Link]

Sources

Personal protective equipment for handling Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH

Part 1: Executive Safety Summary

Immediate Directive: Treat This compound as a high-value, moisture-sensitive reagent with potential irritant properties. While GHS classification often lists Fmoc-amino acids as "Not Hazardous" or "Irritant," the specific pseudoproline moiety requires strict environmental controls to maintain chemical integrity.

At-a-Glance Protocol:

  • Primary Hazard: Respiratory/Ocular Irritant (Dust); Chemical Sensitization (Fmoc cleavage products).

  • Critical Stability Risk: Acid-labile (Thiazolidine ring) and Hygroscopic.

  • Immediate Action: Allow bottle to reach room temperature before opening to prevent condensation. Handle inside a fume hood.

Part 2: Technical Hazard Analysis & Risk Assessment

To ensure safety and experimental success, one must understand the causality behind the protocols. This compound is a pseudoproline dipeptide , specifically a derivative where the Cysteine residue is locked into a thiazolidine ring with acetone (Psi(Me,Me)pro).

Structural ComponentHazard/Risk SourceMechanism of Action
Fmoc Group BiologicalSensitization: Upon contact with basic moieties (even skin surface amines), Fmoc can cleave, releasing dibenzofulvene, a known skin sensitizer and irritant.
Thiazolidine Ring Chemical StabilityAcid Lability: The "Psi(Me,Me)pro" ring is designed to hydrolyze in acid (TFA). Exposure to acidic fumes or solvents before the cleavage step will degrade the reagent, releasing Acetone and free Cysteine.
Powder Form PhysicalInhalation: Fine particulate matter can deeply penetrate lung tissue. As a "not fully tested" bioactive intermediate, strict respiratory isolation is required.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier. If you cannot meet these requirements, do not handle the reagent.

PPE CategorySpecificationTechnical Justification
Hand Protection Double Nitrile Gloves (Min 0.11mm thick)Breakthrough Time: Standard latex is permeable to the organic solvents (DMF/NMP) used to dissolve this reagent. Double gloving allows the outer pair to be discarded immediately upon contamination without exposing skin.
Ocular Protection Chemical Splash Goggles (ANSI Z87.1)Dust Seal: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against airborne particulates.
Respiratory N95 / P1 Mask (or Fume Hood)Particulate Isolation: If weighing outside a hood (not recommended), an N95 is mandatory to prevent inhalation of the bioactive dust.
Body Defense Lab Coat (Buttoned, Long Sleeve) Skin Barrier: Prevents accumulation of dust on street clothes, reducing the risk of taking chemical contaminants home.

Part 4: Operational Protocol (Step-by-Step)

This workflow maximizes safety and reagent stability.[1]

Phase 1: Retrieval & Tempering
  • Cold Chain Retrieval: Remove the vial from -20°C storage.

  • Thermal Equilibration: Place the sealed vial in a desiccator or on the benchtop for 30–60 minutes .

    • Why? Opening a cold vial in humid air causes immediate water condensation on the powder. This moisture hydrolyzes the sensitive oxazolidine/thiazolidine ring over time.

Phase 2: Weighing & Solubilization
  • Engineering Control: Perform all weighing inside a certified Chemical Fume Hood .

  • Anti-Static Measure: Use an anti-static gun or ionizer if the powder is "fly-away" to prevent dispersal.

  • Solvent Choice: Dissolve immediately in DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .

    • Critical Warning:NEVER use acidic solvents (like DCM with trace TFA) for stock solutions. The acid will prematurely open the ring structure.

  • Transfer: Wash the weighing boat with solvent to ensure quantitative transfer (this reagent is expensive).

Phase 3: Cleanup
  • Decontamination: Wipe the balance area with a tissue dampened with ethanol, then a wet paper towel.

  • Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Part 5: Workflow Visualization

The following diagram illustrates the critical decision points and flow for handling this compound.

HandlingProtocol cluster_safety Safety Critical Zone (Fume Hood) Start Start: -20°C Storage Tempering Equilibrate to RT (30-60 mins) Start->Tempering Prevent Condensation Inspection Check Seal & Appearance Tempering->Inspection Weighing Weigh in Fume Hood (Anti-static precautions) Inspection->Weighing If dry Solubilization Dissolve in DMF/NMP (NO ACID) Weighing->Solubilization Immediate Waste Disposal: Solid Waste (Gloves/Tissues) Liquid Waste (Excess Solution) Weighing->Waste Contaminated items Coupling Proceed to SPPS Coupling Solubilization->Coupling Solubilization->Waste Rinsate

Figure 1: Operational workflow for handling this compound, emphasizing moisture control and acid avoidance.

Part 6: Disposal & Emergency Response

Waste Disposal Streams:

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in the Solid Hazardous Waste bin (labeled for Fmoc-derivatives).

  • Liquid Waste: Excess solutions (DMF/NMP) go into the Non-Halogenated Organic Solvent waste stream.

Emergency Procedures:

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use solvent (ethanol) to wash skin, as it may increase absorption.

  • Eye Contact: Flush with eyewash station for 15 minutes. Seek medical attention.

  • Spill (Solid): Dampen a tissue with DMF or Acetone to wipe up powder (avoid creating dust clouds). Dispose of tissue as hazardous waste.

References

  • Mutter, M., et al. (2004). Pseudoprolines in Peptide Synthesis. In Peptide Synthesis and Applications. Humana Press.[2] (Validates the acid-lability and aggregation-disrupting mechanism of pseudoprolines).

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) Hazards. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.